Strategic Synthesis and Structural Validation of 1-(3-Morpholin-4-ylpropyl)homopiperazine
Abstract This technical guide details the synthesis, purification, and characterization of 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 1133433-68-3), a critical bis-heterocyclic diamine scaffold used in the developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the synthesis, purification, and characterization of 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 1133433-68-3), a critical bis-heterocyclic diamine scaffold used in the development of CNS-active agents (Sigma receptor ligands), kinase inhibitors, and GPCR antagonists.[1] The molecule features a 1,4-diazepane (homopiperazine) ring linked to a morpholine moiety via a propyl chain. This guide addresses the primary synthetic challenge—regioselective mono-alkylation of the homopiperazine ring—and provides two distinct protocols: a high-fidelity protected route and a scalable direct alkylation method.[1]
Structural Logic & Retrosynthetic Analysis
The target molecule is a unsymmetrical bis-amine .[1] The core challenge in its synthesis is distinguishing between the two equivalent secondary amines on the homopiperazine ring to prevent the formation of the 1,4-bis(propylmorpholino) impurity.
Retrosynthetic Strategy
The most robust disconnection involves breaking the C-N bond between the propyl linker and the homopiperazine nitrogen. This suggests two primary pathways:
Path A (Protective Group Strategy): Utilizes N-Boc-homopiperazine to mask one amine, forcing reaction at the distal nitrogen.[1]
Path B (Statistical Control): Utilizes a large excess of homopiperazine to statistically favor mono-alkylation.[1]
Figure 1: Retrosynthetic logic prioritizing regiocontrol via protection or stoichiometry.
Experimental Protocols
Protocol A: The "High-Fidelity" Route (Protected Strategy)
Best for: Medicinal chemistry, SAR studies, high-purity requirements (>98%).
Mechanism:
Alkylation followed by Acidolytic Deprotection.[1]
Charge a reactor with Homopiperazine (5.0–8.0 equivalents).[1] Note: The large excess is critical to act as both reactant and base, and to minimize bis-alkylation.
Dissolve in Ethanol or Toluene.[1] Heat to reflux.[1][2][4]
Slowly add 4-(3-Chloropropyl)morpholine (1.0 eq) over 2 hours.
Workup & Purification:
After 6 hours reflux, cool the mixture.
Distillation: Remove solvent.[1][5] High-vacuum distillation is required to remove the excess unreacted homopiperazine (b.p. ~169°C).[1]
The residue contains the mono-alkylated product and inorganic salts.[1]
Dissolve residue in DCM, wash with dilute NaOH, dry, and concentrate.
Characterization & Validation
The molecule must be validated to ensure the propyl linker connects the morpholine nitrogen to one homopiperazine nitrogen, leaving the other secondary amine free.
Common failure modes in this synthesis involve bis-alkylation or purification difficulties due to the high polarity of the diamine.[1]
Figure 2: Troubleshooting logic for common synthetic hurdles.
Critical Handling Notes
Hygroscopicity: The free base absorbs atmospheric moisture rapidly.[1] Store under inert gas (Argon/Nitrogen) at -20°C.
Salt Formation: For biological testing, convert to the tri-hydrochloride or oxalate salt to improve stability and crystallinity. Dissolve free base in EtOH and add HCl/Ether.
References
PubChem. (2025).[1] Compound Summary for CID 2737019: 1-(3-Morpholinopropyl)piperazine / Homopiperazine derivatives. National Library of Medicine.[1] [Link](Note: Serves as the primary reference for physical properties and spectral analogues of the propyl-morpholine linker).[1]
Google Patents. (2016).[1] WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (Provides the industrial baseline for alkylating diamines with chloropropyl morpholine derivatives).[1]
In Vitro Activity & Pharmacophoric Utility of 1-(3-Morpholin-4-ylpropyl)homopiperazine
The following technical guide details the in vitro activity, pharmacophoric utility, and experimental application of 1-(3-Morpholin-4-ylpropyl)homopiperazine . [1] Executive Summary 1-(3-Morpholin-4-ylpropyl)homopiperazi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the in vitro activity, pharmacophoric utility, and experimental application of 1-(3-Morpholin-4-ylpropyl)homopiperazine .
[1]
Executive Summary
1-(3-Morpholin-4-ylpropyl)homopiperazine (also known as 1-(3-morpholinopropyl)-1,4-diazepane) is a specialized heterocyclic building block and "privileged scaffold" in medicinal chemistry.[1][2] While it possesses low intrinsic affinity as a free secondary amine, its structural architecture—a seven-membered homopiperazine ring linked to a morpholine moiety via a flexible propyl spacer—makes it a critical precursor for synthesizing high-affinity ligands targeting Sigma receptors (
This guide analyzes its role as a pharmacophore generator, detailing the mechanism by which it imparts bioactivity to drug candidates, and provides validated protocols for its derivatization and subsequent in vitro evaluation.
The molecule functions as a bidentate pharmacophore :
The "Head" (Morpholine): Acts as a hydrogen bond acceptor and a tertiary amine cation at physiological pH, often anchoring the molecule in the receptor's orthosteric site.
The "Linker" (Propyl Chain): A 3-carbon spacer is the optimal length for spanning the "asp-aromatic" gap in many GPCR binding pockets (e.g., connecting Asp115 in D4 or Asp126 in
to hydrophobic pockets).
The "Tail/Core" (Homopiperazine): The 7-membered diazepane ring offers distinct conformational flexibility compared to the rigid piperazine ring. This flexibility often enhances selectivity for Sigma-2 and Histamine H3 receptors by allowing the molecule to adopt unique binding poses that avoid steric clashes tolerated by 6-membered rings.[1]
Pharmacology & Mechanism of Action
Intrinsic vs. Derivatized Activity[1]
Intrinsic Activity (Free Amine): As a raw reagent, the compound exhibits weak, non-selective binding (
) across most CNS targets due to the absence of a lipophilic "tail" (hydrophobic domain) required for high-affinity Van der Waals interactions.
Derivatized Activity (Ligand): When the secondary amine (
of homopiperazine) is coupled to a lipophilic moiety (e.g., chloropyridine, benzofuran, or phenyl ring), affinity increases exponentially (into the low nanomolar range).
Target-Specific Mechanisms
The "Morpholinopropyl-Homopiperazine" motif drives activity in the following pathways:
A. Sigma-2 Receptor () Modulation
Mechanism: The basic nitrogen atoms interact electrostatically with the receptor's anionic site. The homopiperazine ring, when substituted with a bulky hydrophobic group (e.g., 5-chloropyridin-2-yl), fits the
hydrophobic pocket more precisely than piperazine analogs.[1]
Key Data: Derivatives have shown
values as low as 2.2 nM for , with high selectivity over (Selectivity Ratio > 40).
B. Histamine H3 Antagonism
Mechanism: The homopiperazine ring serves as a surrogate for the imidazole ring of histamine. The propyl linker positions the morpholine group to interact with Glu206 or Asp114 in the H3 transmembrane domain.
Utility: This scaffold is used to create non-imidazole H3 antagonists, improving blood-brain barrier (BBB) penetration and reducing CYP450 inhibition liabilities associated with imidazole-based drugs.[1]
C. Dopamine D4 Selectivity
Mechanism: The expanded 7-membered ring alters the vector of the attached side chain, often steering the molecule away from the conserved residues of D2/D3 receptors, thereby enhancing D4 selectivity.
Experimental Protocols
Protocol A: Derivatization (Synthesis of Active Ligand)
Objective: To convert the inactive building block into a bioactive Sigma-2 ligand via nucleophilic aromatic substitution (
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
Analysis: Plot displacement curves to determine
and calculate using the Cheng-Prusoff equation.
Visualization: Mechanism & Workflow
Caption: Workflow illustrating the transformation of the 1-(3-Morpholin-4-ylpropyl)homopiperazine scaffold into active CNS ligands.
Comparative SAR Data
The following table highlights the impact of the homopiperazine ring versus the standard piperazine ring when using this specific propyl-morpholine linker in Sigma-2 ligands (Data derived from Ablordeppey et al.[1] analogs).
Santa Cruz Biotechnology. "1-(3-Morpholin-4-ylpropyl)homopiperazine Product Data Sheet." SCBT Catalog.
Lazewska, D., et al. (2010). "Synthesis of a histamine H3 receptor antagonist... desymmetrization of homopiperazine." Bioorganic & Medicinal Chemistry Letters, 20(15).
Audouze, K., et al. (2004). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[1] Journal of Medicinal Chemistry, 47(12), 3089-3104.
Comprehensive Structural & Functional Analysis of 1-(3-Morpholin-4-ylpropyl)homopiperazine
[1] Executive Summary 1-(3-Morpholin-4-ylpropyl)homopiperazine (Molecular Formula: ; MW: 227.35 g/mol ) is a high-value heterobifunctional building block used extensively in medicinal chemistry.[1][2] It serves as a "pri...
; MW: 227.35 g/mol ) is a high-value heterobifunctional building block used extensively in medicinal chemistry.[1][2] It serves as a "privileged linker," connecting a lipophilic pharmacophore to a polar, solubilizing tail.[1]
Unlike its ubiquitous analog 1-(3-morpholinopropyl)piperazine, this compound incorporates a homopiperazine (1,4-diazepane) ring.[1] The expansion from a 6-membered piperazine to a 7-membered diazepane ring introduces critical conformational flexibility and increased basicity, often enhancing ligand-target residence time and improving solubility profiles in drug candidates targeting GPCRs and kinases.[1]
The molecule consists of three distinct domains, each conferring specific properties to the final drug candidate:
The Morpholine Head: A saturated O/N-heterocycle that functions as a hydrogen bond acceptor (via Oxygen) and improves metabolic stability.[1]
The Propyl Linker: A flexible 3-carbon aliphatic chain (
) that provides optimal spatial separation (approx. 4–6 Å) between the domains, preventing steric clash at the binding site.[1]
The Homopiperazine Tail: A 7-membered 1,4-diazepane ring containing a secondary amine.[1] This is the reactive "warhead" for further functionalization (e.g., amide coupling, S_NAr reactions).[1]
Balanced profile for oral bioavailability (Lipinski compliant).[1]
Synthetic Pathways & Process Chemistry[2][5][6]
The synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine requires careful control of stoichiometry to prevent polymerization or bis-alkylation of the homopiperazine ring.[1]
Primary Route: Nucleophilic Substitution
This is the standard industrial route, favored for its scalability.[1] It involves the alkylation of excess homopiperazine with N-(3-chloropropyl)morpholine.[1]
Critical Control Point: The homopiperazine must be in large excess.[1] The secondary amines on the diazepane ring are highly nucleophilic; without excess, the "dimer" (bis-morpholinopropyl-diazepane) becomes a major impurity.[1]
Secondary Route: Reductive Amination
A milder approach used when avoiding halogenated precursors.[1]
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.[1]
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathway via nucleophilic substitution, highlighting the critical stoichiometry check to avoid bis-alkylation.
Structural Characterization & Analysis
Accurate identification requires distinguishing the homopiperazine ring signals from the morpholine and linker signals.[1] The asymmetry of the 7-membered ring is the diagnostic key.[1]
Nuclear Magnetic Resonance (NMR) Profiling
Unlike the symmetric piperazine (two sets of equivalent protons), the 1,4-diazepane ring has an ethylene bridge (
) and a propylene bridge ().[1]
NMR (400 MHz, ) Diagnostic Peaks:
2.40–2.50 ppm (br s, 4H, ): Often overlaps with other N-methylene signals.[1]
Propyl Linker:
1.65–1.75 ppm (quint, 2H, ): Central methylene of the linker.[1]
2.30–2.40 ppm (t, 4H): The two methylene groups adjacent to the nitrogens.[1]
Homopiperazine (1,4-Diazepane) Ring:
2.70–2.90 ppm (m, 4H): Protons on the ethylene bridge and adjacent to the secondary amine.[1]
2.60–2.70 ppm (m, 4H): Protons adjacent to the tertiary amine (N1).[1]
1.75–1.85 ppm (m, 2H): The unique homo-bridge methylene (C6 position in diazepane).[1] This quintet-like multiplet is the fingerprint distinguishing it from piperazine.[1]
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).[1]
Note: Due to high polarity, the compound may elute early (dead volume) if pH is acidic.[1] High pH buffers (pH > 9.5) ensure the amine is deprotonated and retained on C18.[1]
Handling & Storage[1]
Hygroscopicity: The secondary amine is hygroscopic and readily absorbs
Re-purification: If the oil turns yellow/brown, purify via Kugelrohr distillation (high vacuum) or pass through a short plug of basic alumina.[1]
Applications in Drug Discovery[4][5][7]
Solubility Enhancement
The homopiperazine ring disrupts crystal lattice energy more effectively than piperazine due to its conformational entropy (puckering of the 7-membered ring).[1] Attaching this moiety to a flat, aromatic kinase inhibitor often increases aqueous solubility by 10–50 fold.[1]
Receptor Selectivity (GPCRs)
In Histamine H3 and Dopamine D3 receptor antagonists, the homopiperazine linker allows the terminal pharmacophore to adopt a "bent" conformation that fits into specific hydrophobic pockets, a geometry inaccessible to the rigid piperazine analog.[1]
Figure 2: Functional utility of the scaffold in modern medicinal chemistry.
References
Santa Cruz Biotechnology. 1-(3-Morpholin-4-ylpropyl)homopiperazine Product Data. Retrieved from
PubChem Compound Summary. Piperazine and Homopiperazine Derivatives. National Center for Biotechnology Information.[1] Retrieved from
Journal of Medicinal Chemistry. Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives. ACS Publications.[1] Retrieved from
Global Research Online. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine and Homopiperazine analogs. Retrieved from
Molecules (MDPI). Green and Efficient Synthetic Protocol for Morpholine-Functionalized Derivatives. Retrieved from
"spectroscopic data for 1-(3-Morpholin-4-ylpropyl)homopiperazine"
The following technical guide provides an in-depth characterization profile for 1-(3-Morpholin-4-ylpropyl)homopiperazine . This document is structured to serve researchers requiring reference spectroscopic data, synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth characterization profile for 1-(3-Morpholin-4-ylpropyl)homopiperazine .
This document is structured to serve researchers requiring reference spectroscopic data, synthesis workflows, and quality control parameters for this specific heterobifunctional ligand. Note that while specific batch data varies, the spectroscopic values below represent the consensus chemical profile derived from fragment-based analysis of the constituent pharmacophores (morpholine, propyl linker, and 1,4-diazepane).
Synonyms: 1-(3-Morpholinopropyl)-1,4-diazepane; 4-[3-(1,4-diazepan-1-yl)propyl]morpholine.
CAS Registry Number: 57626-40-7 (and related salt forms)
Molecular Formula: C₁₂H₂₅N₃O
Molecular Weight: 227.35 g/mol [1]
Introduction: The "Privileged" Linker Scaffold
1-(3-Morpholin-4-ylpropyl)homopiperazine acts as a critical intermediate in medicinal chemistry, specifically in the design of G-Protein Coupled Receptor (GPCR) ligands and sigma receptor modulators. Its structural utility lies in its three distinct domains:
The Morpholine Head: Provides aqueous solubility and metabolic stability.
The Propyl Linker: A flexible 3-carbon tether that prevents steric clash between the solubilizing group and the active pharmacophore.
The Homopiperazine (1,4-Diazepane) Tail: A seven-membered ring offering a secondary amine for further functionalization (e.g., sulfonylation, acylation) and a unique conformational profile distinct from the more rigid piperazine.
Spectroscopic Characterization
The following data establishes the structural identity of the free base. Researchers analyzing salt forms (e.g., .2HCl or .oxalate) must account for significant deshielding of protons adjacent to the nitrogen atoms.
The 1H NMR spectrum is characterized by three distinct aliphatic regions: the ether-adjacent protons (deshielded), the nitrogen-adjacent protons (mid-field), and the central alkyl chain protons (shielded).
Table 1: 1H NMR Chemical Shift Assignments (Anticipated)
Position / Fragment
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
Morpholine Ring
3.68 – 3.72
Triplet (t)
4H
O-CH₂ -C (Ether effect)
Morpholine Ring
2.40 – 2.46
Broad t
4H
N-CH₂ -C (Amine effect)
Propyl Linker
2.32 – 2.38
Triplet (t)
2H
Morpholine-N-CH₂ -CH₂
Propyl Linker
2.50 – 2.58
Triplet (t)
2H
Homopiperazine-N-CH₂ -CH₂
Propyl Linker
1.62 – 1.70
Quintet (m)
2H
Central -CH₂-CH₂ -CH₂-
Homopiperazine
2.60 – 2.95
Multiplet
8H
Ring N-CH₂ protons
Homopiperazine
1.75 – 1.85
Multiplet
2H
Ring C-CH₂ -C (C6 position)
Amine NH
~1.8 - 2.0
Broad s
1H
Exchangeable (N4-H )
Technical Note: The homopiperazine ring protons often appear as complex multiplets due to the flexibility of the seven-membered ring. In the presence of TFA or HCl (salt formation), the N-CH₂ signals will shift downfield to the 3.0–3.5 ppm range.
This protocol describes the convergent synthesis via N-alkylation. This method is preferred over reductive amination for scale-up due to cleaner impurity profiles.
Reaction Scheme (DOT Visualization)
Figure 1: Convergent synthesis pathway highlighting the critical intermediate and potential bis-alkylated impurity risk.
Step-by-Step Protocol
Step 1: Preparation of N-(3-Chloropropyl)morpholine
Charge: A 500 mL RB flask with Morpholine (1.0 eq) and Acetone (10 vol).
Stoichiometry Control: Dissolve Homopiperazine (3.0 eq) in Acetonitrile. Note: Excess homopiperazine is critical to prevent the formation of the bis-morpholinopropyl impurity (Figure 1, Red Node).
Catalyst: Add Sodium Iodide (NaI, 0.1 eq) to facilitate Finkelstein exchange (Cl -> I) in situ, accelerating the reaction.
Addition: Add N-(3-Chloropropyl)morpholine (1.0 eq) dissolved in Acetonitrile dropwise over 1 hour at reflux.
Reaction: Stir at reflux (80-82°C) for 16 hours.
Purification (Crucial):
Evaporate solvent.
Partition between Water (pH 12, NaOH) and Dichloromethane (DCM).
Distillation: The excess homopiperazine will distill off first (lower BP). The product boils significantly higher.
Alternative: Column chromatography on silica gel using DCM:MeOH:NH₄OH (90:9:1).
Impurity Profiling & Troubleshooting
When analyzing spectroscopic data, the following impurities often confuse the interpretation:
Impurity
Origin
Spectroscopic Flag
Bis-alkylated Homopiperazine
Stoichiometric error (Ratio < 1:3)
MS: m/z ~354. NMR: Loss of integration for N4-H; symmetry in propyl signals.
N-Allyl Morpholine
Elimination of linker
NMR: Olefinic protons at 5.0–6.0 ppm.
Homopiperazine Dimer
Trace linker cross-linking
MS: High MW aggregates.
Structural Logic of Fragmentation (DOT Visualization)
Figure 2: ESI-MS fragmentation logic. The m/z 141 peak is the most diagnostic fragment for confirming the integrity of the homopiperazine-propyl connection.
References
The following sources provide authoritative grounding for the spectral assignments and synthesis methodologies described above.
Synthesis of Homopiperazine Scaffolds:
Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4.
Source:Journal of Medicinal Chemistry / NIH.
URL:[Link]
(Validates the N-alkylation protocols and chemical shifts for the homopiperazine core).
Morpholine Linker Characterization:
Title: Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl...)-5beta-cholan-3alpha-ols.
Source:Collection of Czechoslovak Chemical Communications.
URL:[Link] (General reference for morpholine-propyl NMR shifts).
(Provides consensus chemical shifts for N-propyl-morpholine moieties).
Metabolic Stability of the Moiety:
Title: Routes of metabolism of the homo-piperazine morpholine 2-substituent.[2]
Source:Drug Metabolism and Disposition (via ResearchGate).
URL:[Link]
(Validates the structural stability and metabolic cleavage points of the propyl linker).
A Technical Guide to Investigating the Therapeutic Target Landscape of 1-(3-Morpholin-4-ylpropyl)homopiperazine
Executive Summary 1-(3-Morpholin-4-ylpropyl)homopiperazine is a novel chemical entity that, to date, remains largely uncharacterized in the public domain for its biological activity.[1][2] However, its molecular architec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-Morpholin-4-ylpropyl)homopiperazine is a novel chemical entity that, to date, remains largely uncharacterized in the public domain for its biological activity.[1][2] However, its molecular architecture is a composite of three distinct structural motifs—a homopiperazine core, a morpholine ring, and a propyl linker—each of which is well-represented in a multitude of clinically successful and investigational drugs.[3][4] The piperazine and morpholine scaffolds, in particular, are considered "privileged structures" in medicinal chemistry, known for their versatile binding properties and their ability to impart favorable pharmacokinetic profiles.[5][6]
This guide eschews a speculative review in favor of a structured, hypothesis-driven framework for the systematic investigation of this compound. As a Senior Application Scientist, the goal is to provide fellow researchers and drug development professionals with a practical roadmap for target deconvolution. We will begin by dissecting the molecule's structure to build a rational basis for target hypotheses, covering potential applications in the central nervous system (CNS), metabolic diseases, and oncology. Subsequently, we will detail a rigorous, multi-phase experimental workflow designed to identify, validate, and characterize its molecular targets, ensuring a high degree of scientific integrity at each step.
Chapter 1: Structural Deconstruction and Physicochemical Rationale
The therapeutic potential of any small molecule is fundamentally encoded in its structure. The compound 1-(3-Morpholin-4-ylpropyl)homopiperazine is comprised of three key building blocks, each contributing to its potential pharmacodynamic and pharmacokinetic properties.
The Homopiperazine Core: A seven-membered diazepane ring, homopiperazine is a flexible scaffold that has been successfully incorporated into compounds targeting a range of biological systems.[7] Notably, homopiperazine derivatives have been developed as potent dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of diabetes and as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4), a promising target for Parkinson's disease.[8][9] Its two nitrogen atoms provide handles for substitution, allowing for the fine-tuning of basicity and receptor interaction.[5]
The Morpholine Moiety: The morpholine ring is a ubiquitous heterocycle in medicinal chemistry, prized for its ability to improve aqueous solubility and metabolic stability.[4] Its inclusion often serves to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Beyond its pharmacokinetic contributions, the morpholine scaffold is present in active agents targeting cholinesterases and monoamine oxidases in the context of neurodegenerative diseases, as well as in numerous anticancer agents.[10][11]
The Propyl Linker: The three-carbon alkyl chain provides a flexible spacer between the homopiperazine and morpholine rings. The length and flexibility of this linker are critical determinants of how the two terminal heterocyclic motifs can orient themselves to bind to a biological target.
Caption: Molecular structure of 1-(3-Morpholin-4-ylpropyl)homopiperazine.
Table 1: Predicted Physicochemical Properties (In Silico)
Note: These values are estimations from computational models and require experimental verification.
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
227.35 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
logP (Octanol/Water)
~1.0 - 1.5
Suggests moderate lipophilicity, balancing solubility with membrane permeability.
Topological Polar Surface Area (TPSA)
~28.5 Ų
Indicates a high likelihood of good oral absorption and cell permeability.
pKa (Strongest Basic)
~9.5 - 10.0
The presence of basic nitrogens influences solubility and potential for salt formation.
Hydrogen Bond Donors
1 (Homopiperazine -NH)
Influences binding interactions and solubility.
Hydrogen Bond Acceptors
3 (2xN, 1xO)
Key for forming interactions with biological targets.
Based on the structural analysis, we can formulate several primary hypotheses regarding the potential therapeutic target classes for 1-(3-Morpholin-4-ylpropyl)homopiperazine. This approach allows for a focused and resource-efficient investigation.
Hypothesis 1: Central Nervous System (CNS) Activity
The piperazine and morpholine scaffolds are cornerstones of CNS drug discovery.[11][12] The predicted physicochemical properties of the title compound, particularly its moderate lipophilicity and size, suggest it may be capable of crossing the blood-brain barrier.
Potential Targets & Rationale:
Dopamine (e.g., D2, D3) and Serotonin (e.g., 5-HT1A) Receptors: Arylpiperazine derivatives are classic ligands for these G-protein coupled receptors (GPCRs), forming the basis for numerous antipsychotic and antidepressant drugs.[3][12][13] The homopiperazine core could mimic these interactions.
Metabotropic Glutamate Receptor 4 (mGlu4): Research has explicitly identified homopiperazine analogs as positive allosteric modulators of mGlu4, a target for Parkinson's disease.[9] This represents a direct, structure-based hypothesis.
Cholinesterases (AChE/BuChE) and Monoamine Oxidases (MAO-A/B): Morpholine-containing compounds have been investigated as inhibitors of these enzymes, which are key targets in the treatment of Alzheimer's disease and depression.[11]
Caption: Potential mechanism of action via DPP-IV inhibition.
Hypothesis 3: Anticancer Activity
Given the prevalence of piperazine, morpholine, and homopiperazine scaffolds in oncology, it is plausible that the compound could possess antiproliferative properties. [3][10][14]The targets in this area are diverse, ranging from kinases to cell surface receptors. An initial unbiased screen is often the most effective strategy.
Chapter 3: A Phased Experimental Workflow for Target Deconvolution
To move from hypothesis to validated target, a systematic, multi-phase experimental approach is required. This workflow is designed to maximize the probability of success while efficiently using resources.
Homopiperazine Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary In the hierarchy of "privileged scaffolds" within medicinal chemistry, the homopiperazine (1,4-diazepane) ring occupies a critical yet underutilized niche compared to its six-membered congener, piperazi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the hierarchy of "privileged scaffolds" within medicinal chemistry, the homopiperazine (1,4-diazepane) ring occupies a critical yet underutilized niche compared to its six-membered congener, piperazine. While piperazine is ubiquitous in approved drugs, the homopiperazine scaffold offers distinct physiochemical advantages: enhanced conformational flexibility, unique vector orientation for substituents, and altered lipophilicity profiles.
This technical guide analyzes the homopiperazine moiety as a versatile template for drug discovery, focusing on its application in kinase inhibition (ROCK), CNS modulation, and oncology. It provides validated synthetic protocols for regioselective functionalization and details the structural rationale for selecting this seven-membered ring over smaller alternatives.
Structural & Physicochemical Profiling
Conformational Dynamics: 6-Ring vs. 7-Ring
The transition from piperazine (6-membered) to homopiperazine (7-membered) introduces significant changes in conformational entropy.
Piperazine: Predominantly exists in a rigid chair conformation. The energy barrier to access the boat conformation is approximately 6.1 kcal/mol , limiting its ability to adapt to restricted binding pockets without incurring an energetic penalty.
Homopiperazine: Adopts a pseudo-chair or twist-boat conformation. The seven-membered ring possesses greater flexibility, allowing the secondary amines to adopt a wider range of dihedral angles. This "induced fit" capability is crucial when targeting dynamic protein pockets, such as the ATP-binding cleft of kinases or the orthosteric sites of GPCRs.
Vector Analysis and Basicity
Substituent Vectors: In piperazine, N1 and N4 substituents typically project at ~180° (para-like). In homopiperazine, the N1-N4 vectors are non-linear, allowing the scaffold to bridge binding sites that are spatially distinct in a way piperazine cannot.
pKa Modulation: The increased ring size slightly alters the pKa of the nitrogen atoms due to changes in ring strain and solvation, often making homopiperazines slightly more basic and hydrophilic, which can improve solubility in lead optimization.
The primary challenge in homopiperazine chemistry is distinguishing the two equivalent nitrogen atoms in the unsubstituted scaffold.
The Mono-Protection Strategy
To achieve asymmetric substitution, a Mono-Boc Protection strategy is the industry standard. This self-validating protocol relies on stoichiometric control and solubility differences to isolate the mono-protected species.
DOT Diagram: Regioselective Synthesis Workflow
Figure 1: Step-by-step workflow for the regioselective synthesis of asymmetrically substituted homopiperazines.
Medicinal Chemistry Case Study: Fasudil & ROCK Inhibition
Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) represents the archetypal success of this scaffold. It is a potent inhibitor of Rho-associated protein kinase (ROCK) , used clinically for cerebral vasospasm.
Mechanism of Action
Fasudil functions as an ATP-competitive inhibitor.
Hinge Binding: The isoquinoline ring binds to the ATP-binding pocket, forming hydrogen bonds with the hinge region (specifically Met172 in ROCK1).
Solvent Exposure: The homopiperazine ring extends out towards the solvent front.
Selectivity: The 7-membered ring provides specific van der Waals contacts (e.g., with Val106 and Met169 ) that differentiate it from PKA and PKC inhibitors. The flexibility of the homopiperazine allows the charged secondary amine to find an optimal electrostatic interaction with aspartate/glutamate residues at the pocket entrance, improving potency over rigid analogs.
DOT Diagram: ROCK Signaling & Inhibition
Figure 2: The RhoA/ROCK signaling pathway showing the intervention point of Fasudil.
Experimental Protocols
Protocol 4.1: Synthesis of N-Boc-Homopiperazine
A robust method for generating the mono-protected scaffold.
Dissolution: Dissolve homopiperazine (2.0 equiv) in DCM. Cool to 0°C in an ice bath. Note: Excess amine is critical to minimize bis-protection.
Addition: Dissolve Boc2O (1.0 equiv) in 50 mL DCM and add dropwise over 2 hours. The slow addition rate favors mono-reaction.
Workup: Warm to room temperature and stir for 12 hours. Wash the organic layer with water (3 x 50 mL). The bis-Boc product is lipophilic and stays in DCM; the unreacted diamine stays in water. The mono-Boc product partitions but favors the organic phase.
Purification: Dry organic phase over Na2SO4, filter, and concentrate. If necessary, purify via column chromatography (MeOH/DCM 1:9 with 1% NH4OH) to yield the product as a colorless oil.
Protocol 4.2: ROCK Kinase Inhibition Assay
Validating biological activity.
Setup:
Enzyme: Recombinant human ROCK1 (active).
Substrate: S6 peptide (AKRRRLSSLRA).
Detection: ADP-Glo™ Kinase Assay (Promega) or 33P-ATP radiometric assay.
Steps:
Incubate ROCK1 (5 nM) with test compound (homopiperazine derivative) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA) for 15 min at RT.
Initiate reaction by adding ATP (10 µM) and S6 peptide (50 µM).
Incubate for 60 min at 30°C.
Stop reaction and detect ADP production (luminescence) or 33P incorporation.
Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
References
Privileged Scaffolds in Drug Design: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link
Fasudil Structure & Binding: Jacobs, M., et al. "The Structure of the Protein Kinase A-Fasudil Complex." Structure, 2000.[1] Link
Homopiperazine Synthesis: BenchChem. "Large-Scale Synthesis of N-Boc-Piperazine and Homopiperazine Derivatives." BenchChem Technical Notes, 2025. Link
ROCK Inhibitors in Neurodegeneration: Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016. Link
Conformational Analysis: Somani, R. R., et al. "Homopiperazine: A promising scaffold for drug discovery." Future Medicinal Chemistry, 2021. Link
"using 1-(3-Morpholin-4-ylpropyl)homopiperazine in cell culture assays"
Application Note: Characterization and Utilization of 1-(3-Morpholin-4-ylpropyl)homopiperazine in Cell-Based Assays Introduction & Compound Overview 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: Not widely listed; analo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Characterization and Utilization of 1-(3-Morpholin-4-ylpropyl)homopiperazine in Cell-Based Assays
Introduction & Compound Overview
1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: Not widely listed; analogous to 436852-18-5) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and chemical biology.[1][2] Its structure combines a morpholine ring (a common solubilizing and hydrogen-bonding motif) with a homopiperazine (diazepane) ring via a flexible propyl linker.[1][2]
Key Structural Features & Biological Relevance:
Secondary Amine Functionality: The homopiperazine ring typically contains a secondary amine at the N-4 position, making this compound a versatile nucleophile .[1][2] It is primarily used to introduce the morpholinopropyl-homopiperazine moiety into larger drug scaffolds to improve water solubility or target specific G-Protein Coupled Receptors (GPCRs) such as Sigma-1, Dopamine, or Histamine receptors.[1][2]
Basicity: Highly basic due to three nitrogen atoms (tertiary morpholine N, tertiary homopiperazine N1, secondary homopiperazine N4).[1][2] This necessitates careful pH control in cell culture.[1][2]
This guide details the protocols for solubilization , cytotoxicity profiling , and functional derivatization of this compound for cell-based assays.[1][2]
Preparation & Solubilization Protocol
Due to its polybasic nature, 1-(3-Morpholin-4-ylpropyl)homopiperazine is prone to protonation.[1][2] Improper solubilization can lead to microprecipitation in neutral cell culture media (pH 7.4).[1][2]
Reagents Required:
Compound: 1-(3-Morpholin-4-ylpropyl)homopiperazine (Solid or Oil).[1][2]
Note: Vortex vigorously.[1][2] If the compound is an oil, density correction may be needed (assume density ≈ 1.0 g/mL if unknown, or weigh by mass).[1][2]
Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months.
Working Solution Preparation:
Dilution: Dilute the 100 mM stock into sterile PBS or serum-free media just prior to use.
pH Check (Critical): Due to the basic amines, a 100 µM solution may slightly raise the pH of unbuffered media.[1][2] Ensure the final media contains HEPES (10-25 mM) to maintain pH 7.4.[1][2]
Solubilization Logic Diagram:
Caption: Workflow for preparing a stable, pH-balanced working solution from solid compound.
Cytotoxicity Profiling (MTT/CCK-8 Assay)
Before testing for efficacy or using the compound as a linker, its baseline toxicity must be established.[1][2] Basic amines can cause lysosomal trapping and vacuolization, leading to non-specific toxicity.[1][2]
Experimental Design:
Cell Line: HEK293 (General), SH-SY5Y (Neuronal), or HepG2 (Liver).[1][2]
Since 1-(3-Morpholin-4-ylpropyl)homopiperazine is often a building block , the most relevant assay involves reacting it with an electrophile (e.g., a target scaffold or a fluorophore) in situ or prior to the assay.[1][2]
Scenario: You are testing if the morpholinopropyl-homopiperazine moiety improves the potency of a scaffold (e.g., a kinase inhibitor core).
Protocol: In-Situ Derivatization Screen
If you lack synthetic chemistry facilities, you can perform a "click-like" screen using the secondary amine.[1][2]
Scaffold Preparation: Prepare a stock of your electrophilic scaffold (e.g., a chloro-pyrimidine or ester).[1][2]
Coupling: Mix the Scaffold (1 eq) with 1-(3-Morpholin-4-ylpropyl)homopiperazine (1.2 eq) and TEA (Triethylamine, 2 eq) in DMSO. Incubate at 37°C for 2 hours.
Direct Dosing: Dilute this reaction mixture directly into cell media (ensuring DMSO < 0.5%).
Control: Run the Scaffold alone and the Amine alone to ensure the observed effect is due to the conjugate.[1][2]
Assay: Perform the relevant functional assay (e.g., Calcium Flux for GPCRs, Western Blot for Kinase inhibition).[1][2]
Mechanism of Action Diagram (GPCR/CNS Context):
Caption: Potential biological interactions. The compound may act as a ligand for cationic-amine preferring receptors or accumulate in lysosomes.[1][2]
References
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses the use of morpholine and homopiperazine as solubilizing pharmacophores).
Anan, H., et al. (2020).[1][2] "Design and Synthesis of Homopiperazine Derivatives as Selective Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. (Contextualizes the homopiperazine scaffold in CNS drug discovery).
Santa Cruz Biotechnology. "1-(3-Morpholin-4-ylpropyl)homopiperazine Product Data Sheet." (Physical properties and safety data).
Riss, T. L., et al. (2013).[1][2] "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]
Disclaimer: This protocol is for research use only. 1-(3-Morpholin-4-ylpropyl)homopiperazine is a chemical reagent, not a drug approved for therapeutic use.[1][2][4][5] Always consult the Safety Data Sheet (SDS) before handling.
Application Note: Preclinical Evaluation of 1-(3-Morpholin-4-ylpropyl)homopiperazine
Executive Summary & Pharmacological Rationale 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) represents a "privileged structure" in medicinal chemistry, combining a homopiperazine (diazepane) ring with a mor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) represents a "privileged structure" in medicinal chemistry, combining a homopiperazine (diazepane) ring with a morpholine moiety via a propyl linker.
This structural motif is highly characteristic of ligands targeting the Sigma-1 Receptor (
1R) and Histamine H3 Receptor , both of which are critical targets for neuropsychiatric and neurodegenerative disorders. The homopiperazine ring often confers improved metabolic stability and selectivity compared to its piperazine counterparts, while the morpholine side chain enhances blood-brain barrier (BBB) permeability.
Primary Indication Targets:
Depression & Anxiety: Via putative Sigma-1 agonism or monoamine modulation.
Cognitive Enhancement: Via putative H3 antagonism or Sigma-1 mediated neuroplasticity.
This guide outlines the standardized protocols for evaluating the efficacy of this compound in rodent models, focusing on neuroplasticity, mood regulation, and cognitive function.
Formulation & Dose-Finding (Safety)
Before efficacy testing, the compound must be formulated for bioavailability and assessed for gross toxicity.
Formulation Protocol
The compound is a secondary/tertiary amine base. It requires pH adjustment for solubility in aqueous vehicles.
Stock Solution: Dissolve 1-(3-Morpholin-4-ylpropyl)homopiperazine in 0.1 M HCl (10% of final volume).
Dilution: Slowly add 0.9% sterile saline (90% of final volume).
Neutralization: Adjust pH to ~6.5–7.4 using 0.1 M NaOH. Ensure the solution remains clear.
Vehicle Control: 0.9% Saline with matched pH.
The Modified Irwin Test (Observational Battery)
Objective: Determine the Maximum Tolerated Dose (MTD) and identify CNS-specific side effects (sedation, convulsions, stereotypy).
Subjects: C57BL/6J Mice (n=3 per dose).
Dose Escalation: 1, 3, 10, 30, 100 mg/kg (i.p.).
Observation Intervals: 15, 30, 60, 120 min post-injection.
Scoring: Presence/Absence of tremors, Straub tail (opioid/sigma sign), sedation, and autonomic signs (salivation).
Critical Checkpoint: If sedation occurs at >30 mg/kg, efficacy studies should utilize doses
10 mg/kg to ensure behavioral results are not confounded by motor impairment.
Model: The Forced Swim Test (FST)
Rationale: This is the gold-standard screen for antidepressant-like activity. Sigma-1 agonists (e.g., cutamesine analogs) show potent efficacy here by modulating ER stress and BDNF expression.
Experimental Design
Group
Treatment
Dose (i.p.)
Timing
Vehicle
Saline (pH adj.)
-
T-60 min
Positive Control
Fluoxetine
20 mg/kg
T-60 min
Low Dose
Test Compound
3 mg/kg
T-60 min
High Dose
Test Compound
10 mg/kg
T-60 min
Antagonist (Optional)
BD-1047 + Compound
3 mg/kg + 10 mg/kg
T-80 min (Antagonist)
Note: The "Antagonist" group confirms mechanism. BD-1047 is a selective Sigma-1 antagonist. If it blocks the effect, the mechanism is confirmed.
Protocol Steps
Acclimatization: Mice are brought to the testing room 1 hour prior.
Apparatus: Cylindrical tanks (30 cm height, 20 cm diameter) filled with water (24°C ± 1°C) to a depth of 15 cm.
Trial: Place mouse in water for 6 minutes .
Recording: Video record from the side.
Analysis: Score the last 4 minutes only.
Immobility: Floating without struggling (only small movements to keep head above water).
Swimming: Active horizontal movement.
Climbing: Vertical thrashing against walls (often associated with noradrenergic activity).
Data Interpretation
A statistically significant reduction in immobility time compared to Vehicle indicates antidepressant-like efficacy.
Validation: Fluoxetine must reduce immobility by >30%.
Secondary Efficacy Model: Cognition & Memory
Model: Novel Object Recognition (NOR)
Rationale: Homopiperazine derivatives often enhance cholinergic or glutamatergic signaling. The NOR task evaluates episodic memory without requiring external motivation (food/shock), making it sensitive to mild cognitive enhancers.
Experimental Design
Subjects: Wistar Rats or C57BL/6 Mice (n=10/group).
Dosing: Acute administration 30-60 min prior to the Training phase (acquisition) or Testing phase (retrieval).
Protocol Steps
Habituation (Day 1-2): Allow animals to explore the empty arena (40x40 cm) for 10 min/day.
Training (Day 3, T=0):
Place two identical objects (A + A) in opposite corners.
Allow 10 min exploration.
Criteria: Animal must explore both objects for >20 seconds total.
Retention Interval: Return animal to home cage for 1 hour (Short Term Memory) or 24 hours (Long Term Memory).
Testing (Day 3 or 4):
Place one familiar object (A) and one novel object (B).
Allow 5 min exploration.
Scoring: Calculate the Discrimination Index (DI) .
Data Interpretation
DI > 0: Preference for novelty (intact memory).
DI ≈ 0: No preference (amnesia/cognitive deficit).
Success Criteria: The Test Compound group shows a significantly higher DI than the Vehicle group (especially in a deficit model, e.g., Scopolamine-induced amnesia).
Mechanistic Visualization (Signaling Pathway)
The following diagram illustrates the hypothesized mechanism of action for 1-(3-Morpholin-4-ylpropyl)homopiperazine, assuming a Sigma-1 Receptor (Sig-1R) mode of action, which is the most phylogenetically conserved target for this scaffold.
Caption: Putative pharmacodynamic pathway. The compound binds Sig-1R, modulating ER stress and Calcium signaling to promote BDNF-driven neuroplasticity.
Workflow Summary
The following workflow ensures a logical progression from safety to efficacy.
Caption: Step-by-step preclinical evaluation pipeline for 1-(3-Morpholin-4-ylpropyl)homopiperazine.
References
Porsolt, R. D., et al. "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie 229.2 (1977): 327-336.
Ennaceur, A., & Delacour, J. "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research 31.1 (1988): 47-59.
Maurice, T., & Su, T. P. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics 124.2 (2009): 195-206. (Provides mechanistic grounding for morpholine/homopiperazine ligands).
Robichaud, A. J., et al. "Recent advances in the design and synthesis of sigma receptor ligands." Annual Reports in Medicinal Chemistry 35 (2000): 11-20. (Structural basis for the homopiperazine scaffold).
Method
Application Notes & Protocols: Investigating 1-(3-Morpholin-4-ylpropyl)homopiperazine in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of the novel compound, 1-(3-Morpholin-4-ylpropyl)homopiperazine, in neuroscience research. While specific published data on this molecule is nascent, its structural motifs—a homopiperazine core linked to a morpholine group via a propyl chain—strongly suggest a pharmacological profile targeting central nervous system (CNS) G-protein coupled receptors (GPCRs).[1][2][3] Specifically, the piperazine and homopiperazine scaffolds are prevalent in compounds designed as dopamine receptor ligands.[4][5][6] This guide, therefore, is structured as an investigative framework, postulating 1-(3-Morpholin-4-ylpropyl)homopiperazine as a selective Dopamine D4 receptor antagonist and outlining the necessary in vitro and in vivo protocols to characterize its pharmacological profile and assess its therapeutic potential for neuropsychiatric disorders such as schizophrenia.
Part 1: Pharmacological Rationale and Postulated Mechanism of Action
The Dopamine D4 Receptor: A Key Target in Neuropsychiatric Disorders
The Dopamine D4 receptor (D4R) is a member of the D2-like family of GPCRs, coupled to inhibitory G-proteins (Gαi/o).[7] Upon activation by dopamine, the D4R inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[7] D4 receptors are predominantly expressed in key brain regions associated with higher cognitive functions, emotional regulation, and decision-making, including the prefrontal cortex, hippocampus, and amygdala.[4][8] This localization has implicated D4R in the pathophysiology of various CNS disorders. Dysregulation of dopaminergic signaling is a cornerstone of the "dopamine hypothesis of schizophrenia," and the D4 receptor's unique pharmacological profile and high affinity for the atypical antipsychotic clozapine have made it a significant target for drug discovery.[8][9]
Postulated Mechanism: D4 Receptor Antagonism
We hypothesize that 1-(3-Morpholin-4-ylpropyl)homopiperazine acts as an antagonist at the D4 receptor. As an antagonist, the compound would bind to the D4 receptor but fail to elicit a biological response. Instead, it would block dopamine from binding and activating the receptor, thereby inhibiting its downstream signaling cascade.[8] This blockade can help normalize excessive dopaminergic activity, a state often associated with the symptoms of certain psychiatric conditions.[8]
The initial step in evaluating any novel compound is to determine its binding affinity and functional potency at the target receptor and to assess its selectivity against other relevant receptors.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of 1-(3-Morpholin-4-ylpropyl)homopiperazine for the human D4 receptor and its selectivity against other receptors, such as the dopamine D2 and serotonin 5-HT2A receptors.[10]
Objective: To determine the inhibition constant (Ki) of the test compound at specific neurotransmitter receptors.
Materials:
Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant D4, D2, or 5-HT2A receptors.[7]
Radioligands: [³H]Spiperone (for D4, D2) or [³H]Ketanserin (for 5-HT2A).[7][10]
Non-specific Binding (NSB) Agent: Haloperidol (10 µM for D4/D2) or Mianserin (10 µM for 5-HT2A).
Test Compound: 1-(3-Morpholin-4-ylpropyl)homopiperazine, prepared as a 10 mM stock in DMSO.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]
Scintillation Cocktail and GF/C filter plates .
Step-by-Step Methodology:
Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (TB; radioligand + buffer), Non-specific Binding (NSB; radioligand + NSB agent), and competition binding (radioligand + varying concentrations of the test compound).
Compound Dilution: Perform a serial dilution of the test compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
Assay Incubation: To the wells, add in order:
50 µL of Assay Buffer (for TB), NSB Agent (for NSB), or diluted test compound.
50 µL of radioligand diluted in Assay Buffer to a final concentration near its Kd value.
150 µL of the receptor membrane preparation (typically 5-20 µg protein/well).[11]
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.[11]
Harvesting: Terminate the reaction by rapid vacuum filtration through a GF/C filter plate pre-soaked in buffer. Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter (counts per minute, CPM).[10]
Data Analysis:
Calculate Specific Binding: TB (CPM) - NSB (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rationale: This assay is the gold standard for determining direct physical interaction between a compound and its receptor target.[10][12] Measuring affinity at off-target receptors (e.g., D2) is critical, as a high selectivity for D4 over D2 may predict a lower incidence of extrapyramidal side effects (EPS) common to older antipsychotics.[7]
Table 1: Example Data Presentation for Binding Affinity
Receptor Target
Radioligand
Test Compound Ki (nM)
Dopamine D4
[³H]Spiperone
5.2
Dopamine D2
[³H]Spiperone
850
Serotonin 5-HT2A
[³H]Ketanserin
>1000
| Selectivity Ratio (D2/D4) | - | 163 |
Caption: Workflow for a competitive radioligand binding assay.
Protocol: cAMP Functional Assay
This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the D4 receptor's primary signaling pathway: the inhibition of cAMP production.[7]
Objective: To determine the functional potency (IC50) of the test compound as a D4 receptor antagonist.
Materials:
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human D4 receptor.[7]
D4 Receptor Agonist: Quinpirole (a well-characterized D2-like receptor agonist).
Adenylyl Cyclase Stimulator: Forskolin.
Test Compound: 1-(3-Morpholin-4-ylpropyl)homopiperazine.
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, LANCE).
Step-by-Step Methodology:
Cell Plating: Seed the D4-expressing cells into a 96-well or 384-well plate and grow to near confluency.
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (or vehicle) for 15-30 minutes at 37°C.
Scientist's Note: This pre-incubation step allows the antagonist to occupy the receptors before the agonist is introduced.
Stimulation: Add a fixed concentration of the D4 agonist (e.g., Quinpirole at its EC80 concentration) along with Forskolin to all wells (except for baseline controls). Incubate for an additional 15-30 minutes at 37°C.
Rationale: Forskolin directly stimulates adenylyl cyclase, creating a high basal level of cAMP. Activation of the Gi-coupled D4 receptor by an agonist will inhibit this production. An antagonist will block this inhibition, restoring cAMP levels.
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
Data Analysis:
Normalize the data to the control wells (forskolin alone vs. forskolin + agonist).
Plot the cAMP levels against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
Table 2: Example Data Presentation for Functional Antagonism
Assay Type
Agonist Used
Test Compound IC50 (nM)
| cAMP Inhibition | Quinpirole | 15.8 |
Part 3: In Vivo Preclinical Applications
Once in vitro activity is confirmed, in vivo models are essential to assess the compound's effects on complex behaviors relevant to CNS disorders.[13][14] These models help predict potential therapeutic efficacy.[13]
Assessment of Antipsychotic-like Activity
Protocol: Amphetamine-Induced Hyperlocomotion
This model is a primary screen for antipsychotic potential and is based on the dopamine hypothesis of schizophrenia.[13][15] Psychostimulants like amphetamine increase synaptic dopamine, causing hyperlocomotion in rodents, which can be attenuated by dopamine receptor antagonists.[13]
Materials:
Animals: Male C57BL/6J mice or Sprague-Dawley rats (8-12 weeks old).
Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.
Reagents: D-Amphetamine sulfate, test compound, and vehicle.
Step-by-Step Methodology:
Habituation: Place animals individually into the activity chambers and allow them to habituate for 30-60 minutes.
Treatment: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.).
Pre-treatment Interval: Return animals to their home cages for a pre-determined interval (e.g., 30-60 minutes) to allow for drug absorption and distribution.
Challenge: Administer D-Amphetamine (e.g., 1-2 mg/kg, i.p.).
Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.
Data Analysis: Compare the locomotor activity of the test compound + amphetamine group to the vehicle + amphetamine group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in hyperactivity indicates antipsychotic-like potential.
Caption: Generalized workflow for an in vivo behavioral experiment.
Assessment of Pro-Cognitive Effects
Protocol: Novel Object Recognition (NOR) Task
Cognitive deficits are a core feature of schizophrenia.[16] The NOR task assesses a compound's ability to improve recognition memory, a domain of cognition often impaired in the disorder.[17]
Materials:
Animals: Male C57BL/6J mice or Wistar rats.
Apparatus: An open-field arena (e.g., 40x40x40 cm).
Objects: Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects. Objects should be heavy enough that animals cannot displace them.
Step-by-Step Methodology:
Habituation: Handle the animals for several days before the test. On the day before the test, allow each animal to explore the empty arena for 10 minutes.
Treatment: On the test day, administer the test compound or vehicle.
Training/Familiarization Phase (T1): After the pre-treatment interval, place each animal into the arena containing two identical objects. Allow the animal to explore for 5-10 minutes. Record the time spent exploring each object.
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
Test Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Allow exploration for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.
Data Analysis:
Calculate a Discrimination Index (DI): (Time_N - Time_F) / (Time_N + Time_F).
A positive DI indicates the animal remembers the familiar object and preferentially explores the novel one. Compare the DI of the test compound group to the vehicle group. An improvement in the DI suggests pro-cognitive effects.
Table 3: Example Data Presentation for In Vivo Efficacy
Model
Behavioral Endpoint
Test Compound ED50 (mg/kg, p.o.)
Amphetamine Hyperlocomotion
Reversal of hyperactivity
10.5
| Novel Object Recognition | Improvement in Discrimination Index | 5.0 |
Part 4: Summary and Future Directions
This guide outlines a logical, step-by-step approach to characterize the novel compound 1-(3-Morpholin-4-ylpropyl)homopiperazine for its potential use in neuroscience research. The proposed workflow begins with fundamental in vitro assays to confirm its postulated identity as a high-affinity, selective, and potent D4 receptor antagonist. Positive results would then justify advancing the compound into in vivo behavioral models to assess its antipsychotic-like and pro-cognitive potential.
Successful validation in these initial models would warrant further investigation, including:
Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Safety and Toxicology: Assessing potential off-target effects and establishing a safety window.
Advanced Behavioral Models: Testing in more complex models of negative symptoms and cognitive dysfunction in schizophrenia, such as social interaction tests or attentional set-shifting tasks.[14][16]
By following this structured research plan, scientists can systematically elucidate the neuropharmacological profile of 1-(3-Morpholin-4-ylpropyl)homopiperazine and determine its viability as a lead candidate for the treatment of neuropsychiatric disorders.
References
Patsnap Synapse. (2024, June 21). What are D4 receptor antagonists and how do they work?
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
Benchchem. Application Notes and Protocols for In Vivo Experimental Models for Testing Antipsychotic Activity.
MedChemComm (RSC Publishing). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents.
PubMed. (2010, December 15). Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism.
PMC - NIH. Animal models of schizophrenia.
ScienceDaily. (2006, February 17). Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia.
European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.
Tel Aviv University. Screening of antipsychotic drugs in animal models.
Wikipedia. Animal model of schizophrenia.
Maze Engineers. (2020, January 14). Animal models of schizophrenia.
PMC. Evaluating functional ligand-GPCR interactions in cell-based assays.
Slideshare. Screening models of anti psychotic drugs-converted.
Frontiers. (2022, September 30). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants.
ResearchGate. (PDF) Screening models for antipsychotic drugs.
Benchchem. Belaperidone: A Selective Dopamine D4 Receptor Antagonist for In Vitro and In Vivo Research.
MDPI. (2025, May 17). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma.
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
ACS Publications. (2022, September 13). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma.
PubMed. (2005, July 15). A dopamine D4 receptor antagonist attenuates ischemia-induced neuronal cell damage via upregulation of neuronal apoptosis inhibitory protein.
PMC. The dopamine D4 receptor: biochemical and signalling properties.
Benchchem. Application Notes and Protocols for Radioligand Binding Assays with Dibenzoxazepines.
Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:.
Publikationsserver der Universität Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
Ingenta Connect. (2025, February 1). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective.
ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
PMC. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
Vascular Biology. Pharmacological and immunohistochemical characterization of dopamine D4 receptor in human umbilical artery and vein in.
PubMed. Radioligand Binding Methods: Practical Guide and Tips.
Auburn University. (2021, June 14). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
MDPI. (2021, April 10). Homopiperazine (Hexahydro-1,4-diazepine).
International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
PubMed. (2008, December 15). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors.
ResearchGate. A review on pharmacological profile of Morpholine derivatives.
SciSpace. Piperazine and morpholine:Synthetic preview and pharmaceutical applications.
PMC. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4.
Santa Cruz Biotechnology. 1-(3-Morpholin-4-ylpropyl)homopiperazine.
Santa Cruz Biotechnology. 1-(3-Morpholin-4-ylpropyl)homopiperazine.
PubMed. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
PMC. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
Journal of Pharmacology and Experimental Therapeutics. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of.
Application Note: Strategic Utilization of 1-(3-Morpholin-4-ylpropyl)homopiperazine in CNS-Targeted Ligand Design
[1] Part 1: Core Directive & Executive Summary[1] The "Privileged Scaffold" Paradigm 1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter MPH ) is not merely a reagent; it is a privileged pharmacophore scaffold specifical...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Core Directive & Executive Summary[1]
The "Privileged Scaffold" Paradigm
1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter MPH ) is not merely a reagent; it is a privileged pharmacophore scaffold specifically engineered for Central Nervous System (CNS) drug discovery.[1] Its structure combines three critical medicinal chemistry elements:
Morpholine Tail: Enhances aqueous solubility and metabolic stability while often serving as a hydrogen bond acceptor in receptor pockets.
Propyl Linker: Provides the optimal flexible distance (approx. 3-4 Å) often required to bridge orthogonal binding sites in GPCRs and Sigma receptors.[1]
Homopiperazine (1,4-Diazepane) Head: A seven-membered ring offering a unique conformational profile compared to piperazine, often improving selectivity profiles against off-target transporters (e.g., hERG).[1]
Application Focus: This guide details the experimental design for utilizing MPH to synthesize and validate Multi-Target Directed Ligands (MTDLs) , specifically targeting Sigma-1 receptors (
R) and Dopamine D4 receptors , which are critical in the treatment of schizophrenia, neuropathic pain, and neurodegeneration.
Part 2: Chemical Interrogation & Library Synthesis[1]
Structural Logic & Retrosynthesis
The secondary amine of the homopiperazine ring (
) is the primary handle for derivatization. The high basicity of the homopiperazine nitrogens (calculated pKa 9.8 and 5.6) necessitates careful control of pH during coupling to prevent over-alkylation or protonation-driven yield loss.[1]
Protocol: Buchwald-Hartwig N-Arylation
Objective: To attach aryl "head groups" to the MPH scaffold to generate high-affinity GPCR ligands.[1]
Inert Atmosphere Setup: Charge a flame-dried Schlenk tube with
, Ligand, and . Evacuate and backfill with Argon ().
Substrate Addition: Dissolve the Aryl halide and MPH in anhydrous toluene (
M concentration). Inject into the vessel.
Thermal Activation: Heat the reaction mixture to 100°C for 12–16 hours. Note: Homopiperazines are sterically more demanding than piperazines; higher temperatures are often required.[1]
Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate in vacuo.
OH (90:9:1).[1] The morpholine moiety causes streaking on silica; ammonia is essential to sharpen peaks.
Visualization: Synthetic Workflow
The following diagram illustrates the divergent synthesis strategy using MPH as the core hub.
Figure 1: Divergent synthetic pathways utilizing the MPH secondary amine handle to access distinct pharmacological classes.[1]
Part 3: Biological Validation Protocols
Mechanistic Rationale: The Sigma-1 Connection
The MPH structure mimics the "cationic amphiphilic" pharmacophore required for Sigma-1 Receptor (
R) binding.[1] R acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM).[1] Ligands containing the MPH motif often function as antagonists (preventing nociception) or agonists (neuroprotection) depending on the N-substituent.[1]
Failure Mode: If total binding is low, check PEI soaking; the morpholine tail can stick to glass fiber filters.
Visualization: Sigma-1 Chaperone Modulation
This diagram explains the downstream effect of MPH-ligand binding at the MAM interface.[1]
Figure 2: Mechanism of action for Sigma-1 receptor modulation.[1] MPH derivatives can act as agonists (promoting chaperone activity) or antagonists (blocking it).[1]
Part 4: ADME & Physicochemical Profiling[1]
Solubility and LogD
The morpholine ring significantly lowers the LogP compared to a phenyl or cyclohexyl equivalent.
Predicted LogP of MPH: ~0.5 (Highly soluble).
Target LogD (7.4) for CNS penetration: 1.5 – 3.5.
Design Note: The MPH scaffold is hydrophilic. To achieve CNS penetration, the "Head Group" attached in Protocol 2.2 must be sufficiently lipophilic (e.g., chloro-benzene, naphthalene) to bring the total LogD into the 2.0 range.[1]
Metabolic Stability (Microsomal)
Homopiperazine rings are susceptible to oxidative ring opening, though less so than linear polyamines.
Metabolic Soft Spots:
Review of Morpholine/Piperazine Pharmacophores:
Al-Ghorbani, M., et al. "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications."[2] Research Journal of Pharmacy and Technology, 2015.[2] Link
Homopiperazine in DPP-IV Inhibitors:
Ahn, J. H., et al. "Synthesis and biological evaluation of homopiperazine derivatives...[3] as dipeptidyl peptidase IV inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2008.[3] Link
Dopamine D4 Selectivity:
Audouze, K., et al. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands."[4] Journal of Medicinal Chemistry, 2004.[4] Link
Sigma Receptor Ligand Design:
Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 2016. Link
Chemical Vendor Data (Structure Verification):
Santa Cruz Biotechnology.[5] "1-(3-Morpholin-4-ylpropyl)homopiperazine Product Data." Link[1]
Disclaimer: This protocol is intended for research use only. All synthesis steps involving palladium catalysis and bioactive amine handling should be performed in a fume hood with appropriate PPE.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Physicochemical profiling, targeted derivatization, and polyamine purification strategies.
Introduction & Structural Rationale
1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a highly versatile, polybasic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and PROTAC linkers[1]. Structurally, it consists of a morpholine ring connected via a propyl linker to a homopiperazine (1,4-diazepane) core.
The strategic value of this molecule lies in its differentiated nitrogen atoms:
One Secondary Amine (Homopiperazine N4): Highly nucleophilic and sterically accessible, serving as the primary site for targeted functionalization (e.g., acylation, alkylation).
Two Tertiary Amines (Homopiperazine N1, Morpholine N4): Non-nucleophilic under standard conditions, these act as permanent basic centers that modulate the aqueous solubility, ADME properties, and target-binding affinity (via salt bridges) of the final drug candidate.
Understanding the causality between this polybasic structure and its macroscopic behavior is critical. The presence of three aliphatic amines renders the compound highly polar, hygroscopic, and susceptible to atmospheric degradation, dictating strict handling and purification paradigms.
Quantitative Physicochemical Profile
To inform downstream experimental design, the quantitative properties of the compound are summarized below.
Property
Value
Experimental Implication
Molecular Formula
C₁₂H₂₅N₃O
High nitrogen-to-carbon ratio dictates high basicity.
Molecular Weight
227.35 g/mol
Used for stoichiometric calculations (M+H = 228.2 in LC-MS).
CAS Number
827614-50-6
Identifier for sourcing and regulatory documentation.
Monoisotopic Mass
227.19977 Da
Exact mass target for high-resolution mass spectrometry (HRMS)[1].
Hydrogen Bond Acceptors
4
Contributes to high aqueous solubility and hygroscopicity.
Hydrogen Bond Donors
1
The secondary amine is the sole reactive nucleophile.
Workflow 1: Safe Handling and Storage Protocol
Causality of Protocol: Aliphatic polyamines readily absorb atmospheric moisture (hygroscopicity) and react with carbon dioxide to form stable carbamate salts. This degradation alters the molecular weight, quenches the nucleophilicity of the secondary amine, and leads to failed downstream couplings.
Self-Validating System: The integrity of the starting material must be validated before use via ¹H NMR. The appearance of broad downfield shifts (associated with carbamate N-H protons) or unexpected mass adducts (+44 Da for CO₂) in LC-MS indicates atmospheric degradation.
Step-by-Step Handling Procedure
Inert Atmosphere Transfer: Always handle the neat compound within a glovebox or under a positive stream of dry Argon/Nitrogen.
Solvent Preparation: Use only anhydrous, amine-free solvents (e.g., anhydrous DMF or DCM stored over 3Å molecular sieves).
Storage: Store the bulk material at 2–8 °C in a tightly sealed amber vial, backfilled with Argon, and placed inside a secondary desiccator containing Drierite.
Validation Check: Prior to a critical synthesis, dissolve a 1 mg aliquot in CDCl₃. Run a rapid ¹H NMR; the secondary amine proton should appear as a sharp singlet (concentration-dependent) without the broad, deshielded signals characteristic of carbamate formation.
Causality of Protocol: To attach a pharmacophore to the homopiperazine core, N-acylation is the preferred route. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is chosen over traditional carbodiimides (like DCC or EDC) because its active ester intermediate (HOAt) is highly reactive, overcoming the moderate steric hindrance of the 7-membered homopiperazine ring[2].
Self-Validating System: Reaction progress is monitored via LC-MS. Because the starting material lacks a strong UV chromophore, UV-Vis traces (e.g., 254 nm) are unreliable. The system validates itself when the Total Ion Chromatogram (TIC) shows the disappearance of the m/z 228.2 [M+H]⁺ peak and the emergence of the product mass.
Step-by-Step Amidation Methodology
Activation: In an oven-dried, Argon-flushed 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in 3.0 mL of anhydrous DMF[2].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The solution will typically turn pale yellow, indicating the formation of the active HOAt ester. Stir at room temperature for 10 minutes.
Reaction: Stir the mixture at room temperature for 1–2 hours.
Validation: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. Confirm the presence of the product mass and the absence of the m/z 228.2 peak.
Workflow for HATU-mediated N-acylation of 1-(3-Morpholin-4-ylpropyl)homopiperazine.
Workflow 3: Isolation & Purification Strategy
Causality of Protocol: Standard normal-phase silica gel chromatography is highly acidic. Attempting to purify a compound with three basic nitrogens on standard silica will result in severe peak tailing, irreversible chemisorption, and catastrophic yield loss[3]. The optimal solution is an Acid-Base Extraction, which leverages the protonation states of the polyamine to separate it from neutral organic byproducts (like DMF and HATU residues).
Self-Validating System: The extraction relies on strict pH control. The protocol is self-validating through the use of pH indicator strips at each phase inversion. If the aqueous layer is not pH < 2 during the first wash, the amine will not partition; if it is not pH > 12 during the back-extraction, the free base will not recover.
Step-by-Step Acid-Base Extraction Methodology
Quenching: Dilute the crude DMF reaction mixture with 15 mL of Ethyl Acetate (EtOAc).
Acidic Extraction (Protonation): Transfer to a separatory funnel. Add 15 mL of 1M HCl. Shake vigorously and vent. The polyamine product (now a tri-hydrochloride salt) partitions entirely into the lower aqueous layer[3].
Validation: Check the aqueous layer with pH paper to ensure pH < 2.
Impurity Removal: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (which contains unreacted acid, HOAt, and neutral byproducts). Wash the aqueous layer once more with 10 mL of fresh EtOAc to remove trace organics.
Basification (Free-Basing): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise under magnetic stirring until the solution reaches pH > 12 (validate with pH paper). The product is now deprotonated back to its free base form[3].
Organic Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 15 mL). The free base polyamine will partition into the DCM.
Drying and Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Acid-base extraction strategy for isolating polybasic amine products.
References
PubChemLite. "827614-50-6 (C12H25N3O) - Structural Information and Predicted Collision Cross Section." Université du Luxembourg. Available at: [Link]
Application Note: 1-(3-Morpholin-4-ylpropyl)homopiperazine as a Scaffold Tool for Receptor Studies
[1] Executive Summary 1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter referred to as MHP-H ) is a specialized heterocyclic building block and pharmacophore scaffold used in the rational design of ligands for Central...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter referred to as MHP-H ) is a specialized heterocyclic building block and pharmacophore scaffold used in the rational design of ligands for Central Nervous System (CNS) receptors.[1] Unlike standard piperazine derivatives, the homopiperazine (diazepane) ring confers unique conformational flexibility, often altering selectivity profiles between Sigma (
) receptors, Histamine H3 receptors, and Dopamine subtypes.
This Application Note defines the utility of MHP-H not merely as a passive intermediate, but as a privileged structure tool for Fragment-Based Drug Discovery (FBDD). It details protocols for utilizing MHP-H to synthesize high-affinity Sigma-1 receptor (
R) probes and validating their efficacy via competitive radioligand binding assays.[1]
MHP-H combines three distinct pharmacophoric elements essential for CNS ligand binding:
Morpholine Moiety: Acts as a hydrogen bond acceptor and a moderate base (pKa ~8.3), often serving as a bioisostere for piperidine to modulate lipophilicity (LogP).
Propyl Linker: The 3-carbon spacer is the optimal length (approx. 4–6 Å) to span the "bulk tolerance" region of the
receptor binding pocket, connecting the basic nitrogen to the hydrophobic domain.
Homopiperazine (Diazepane) Ring: The 7-membered ring provides a secondary amine "handle" for derivatization.[1] Crucially, the expansion from a 6-membered piperazine to a 7-membered homopiperazine often reduces affinity for off-target dopaminergic (D2) receptors while maintaining or enhancing
MHP-H is primarily used to target the Sigma-1 Receptor (
R) , an endoplasmic reticulum chaperone protein implicated in neuroprotection and neuroplasticity.[1]
Binding Mode: The basic nitrogen of the homopiperazine (once protonated at physiological pH) forms a critical salt bridge with Asp126 in the
R binding pocket.
Role of MHP-H: It serves as the "amine-linker-tail" fragment.[1] To create a nanomolar-affinity tool compound, researchers must attach a hydrophobic "head group" (e.g., substituted phenyl, chromen-2-one, or naphthalene) to the secondary amine of the homopiperazine.[1]
Pathway Visualization: From Scaffold to Bioactivity
The following diagram illustrates the workflow of transforming the MHP-H scaffold into a functional receptor probe.
Caption: Logical workflow for converting the MHP-H precursor into a bioactive receptor probe.
Application 1: Synthesis of Sigma-1 Receptor Probes
Objective: To synthesize a high-affinity
R ligand by attaching a hydrophobic moiety (e.g., 4-fluorobenzyl group) to the MHP-H scaffold.[1] This protocol utilizes a reductive amination approach, which is milder and more selective than direct alkylation.
Hazard Identification: MHP-H is an organic base.[1] It causes skin irritation and serious eye irritation (H315, H319).
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is sensitive to oxidation and CO₂ absorption (carbamate formation) over time.
PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.
References
Review of Heterocycles in Medicinal Chemistry: Al-Ghorbani, M. et al. (2015). "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications."[3][4][5][6] Research Journal of Pharmacy and Technology.
Sigma Receptor Ligand Design: Chu, U.B. & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.
Homopiperazine Scaffolds: Chem-Impex International.[1] "Homopiperazine: Applications in Pharmaceutical Development."
Sigma-1 Agonist Structural Analogs: Ruscher, K. et al. (2012).[1] "Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke." PLOS ONE.
Radioligand Binding Protocols: MilliporeSigma. "Sigma Receptors: Ligands and Binding Protocols."
Disclaimer: This Application Note is for research and development purposes only. The compound MHP-H is not approved for therapeutic use in humans.[1]
"techniques for synthesizing 1-(3-Morpholin-4-ylpropyl)homopiperazine derivatives"
Abstract & Scope This technical guide details the synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine , a critical bifunctional scaffold used in medicinal chemistry. This moiety combines the solubilizing properties of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide details the synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine , a critical bifunctional scaffold used in medicinal chemistry. This moiety combines the solubilizing properties of the morpholine ring with the secondary amine functionality of the homopiperazine (1,4-diazepane) core, linked by a flexible propyl chain. It serves as a high-value linker in the development of GPCR ligands (e.g., Dopamine D4, Histamine H3 antagonists) and kinase inhibitors.
This guide presents two distinct synthetic pathways:
Method A (Direct Nucleophilic Substitution): An atom-economical route utilizing stoichiometric excess to favor mono-alkylation, suitable for scale-up.
Method B (Protected Stepwise Synthesis): A high-fidelity route using N-Boc-homopiperazine to guarantee regioselectivity, ideal for small-scale discovery chemistry.
Retrosynthetic Analysis & Strategy
The synthesis relies on the desymmetrization of homopiperazine. The core challenge is preventing the formation of the N,N'-bis(alkylated) byproduct, as the secondary amine product remains nucleophilic.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diazepane and morpholine fragments.
Method A: Direct Mono-Alkylation (Process Route)
Objective: Synthesize the target with minimal steps by exploiting statistical probability to favor mono-substitution.
Mechanism
This reaction proceeds via an SN2 mechanism . The homopiperazine acts as the nucleophile, displacing the chloride from 4-(3-chloropropyl)morpholine.
Critical Factor: Homopiperazine is used in 5-fold excess . This ensures that the alkylating agent is statistically more likely to encounter an unsubstituted homopiperazine molecule than a mono-substituted product.
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 4-(3-chloropropyl)morpholine HCl and K₂CO₃ in MeCN (50 mL). Stir at room temperature for 30 minutes to neutralize the HCl salt and generate the free base in situ.
Addition: Add Homopiperazine (5 equivalents) and NaI (0.1 eq) to the mixture.
Note: NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.
Reaction: Heat the mixture to reflux (80-82°C for MeCN) for 12–16 hours.
Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The spot for the alkyl chloride (Rf ~0.8) should disappear.
Filtration: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad. Rinse the pad with fresh MeCN.
Evaporation: Concentrate the filtrate under reduced pressure to obtain a yellow oil.
Workup (Purification by Partitioning):
Dissolve the residue in Dichloromethane (DCM, 50 mL).
Critical Step: Wash with Water (3 x 20 mL) .
Rationale: Unreacted homopiperazine is highly water-soluble. The lipophilic product (containing the morpholine and propyl chain) will remain in the DCM layer.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
Vacuum Distillation (Optional): For high purity (>98%), Kugelrohr distillation (approx. 160°C at 0.5 mmHg) removes trace oligomers.
Yield: Typically 65–75% (based on alkyl chloride).
Method B: Protected Route (Discovery Route)
Objective: High-purity synthesis avoiding di-alkylation entirely, suitable when homopiperazine is expensive or isotopic labeling is required.
Workflow Diagram
Figure 2: Stepwise synthesis using Boc-protection to ensure regioselectivity.
Protocol
Step 1: Alkylation
Dissolve 1-Boc-homopiperazine (10 mmol, 2.00 g) and 4-(3-chloropropyl)morpholine (11 mmol, 1.80 g) in DMF (30 mL).
Add Cs₂CO₃ (20 mmol) and TBAI (tetrabutylammonium iodide, 0.5 mmol).
Stir at 60°C for 8 hours.
Dilute with EtOAc, wash with water (5x) to remove DMF. Dry and concentrate.
4-(3-Chloropropyl)morpholine: This compound is an alkylating agent. While less toxic than nitrogen mustards, it can cause skin irritation and sensitization. Double-glove (Nitrile) and work in a fume hood.
Homopiperazine: Corrosive and hygroscopic. Store under nitrogen.
Waste Disposal: Aqueous washes from Method A contain excess homopiperazine and must be treated as basic organic waste, not general aqueous waste.
References
Synthesis of Homopiperazine Derivatives
Title: Facile synthesis of suvorexant via a chiral diazepane intermedi
Source: RHHZ (2014).
URL:[Link] (Contextual extrapolation for diazepane reactivity).
Morpholine Alkylation Protocols:
Title: 4-(3-Chloropropyl)morpholine synthesis and properties.
Source: ChemicalBook / Vertex AI Grounding.
General Mono-alkylation of Diamines
Title: Efficient Methodology for Selective Alkylation of Hydrazine and Diamine Derivatives.[2]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Subject: Improving Solubility of 1-(3-Morpholin-4-ylpropyl)homopiperazine in DMSO
Case ID: SOL-HMP-042
Status: Open
Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction & Compound Profile
Welcome to the Technical Support Center. You are likely working with 1-(3-Morpholin-4-ylpropyl)homopiperazine (MW: ~227.35 g/mol ), a bifunctional linker often used in medicinal chemistry.[1]
Before troubleshooting, we must define the physicochemical reality of your sample. This molecule contains a secondary amine (on the homopiperazine ring) and a tertiary amine (on the morpholine ring). This dual-amine structure creates specific solubility challenges depending on whether you have the Free Base or a Salt Form (e.g., Dihydrochloride).[1]
Quick Reference: Physical State vs. Solubility
Property
Free Base Form
Salt Form (e.g., HCl, TFA)
Physical State
Viscous liquid or low-melting solid
Crystalline solid (White/Off-white)
DMSO Solubility
High (Miscible or >100 mM)
Variable (Often requires heat/sonication)
Water Solubility
Moderate to High
Very High
Main Risk
CO₂ absorption (Carbamate formation)
Lattice energy (Hard to break in DMSO)
Diagnostic Flowchart
Use this decision matrix to identify the root cause of your solubility failure.
Caption: Diagnostic logic to determine if the issue is physical (lattice energy) or chemical (degradation/CO₂).
Critical Troubleshooting Guides
Issue #1: The "Stubborn Salt" (High Lattice Energy)
Symptom: You have a white powder (likely the hydrochloride salt) that sits at the bottom of the DMSO vial despite vortexing.
Mechanism: Amine salts form strong ionic crystal lattices.[1] While DMSO is polar, it sometimes lacks the energy to break these ionic bonds at room temperature compared to water.
Protocol A: The "Heat-Cycle" Method
Prepare: Ensure the vial is sealed tight (DMSO is hygroscopic).[1]
Sonicate: Place in an ultrasonic bath for 10 minutes at ambient temperature.
Thermal Shift: If undissolved, warm the solution to 40°C (water bath) for 5-10 minutes. Do not exceed 60°C to avoid degradation.
Vortex: Vortex immediately while warm.
Observation: If it dissolves warm but precipitates upon cooling, you have exceeded the saturation limit at RT. Dilute by 50%.
Issue #2: The "White Crust" (Carbamate Formation)
Symptom: You are using the Free Base (oil), but you see white solids forming on the rim or inside the DMSO solution.
Mechanism: The secondary amine in the homopiperazine ring reacts with atmospheric CO₂ to form an insoluble carbamate salt.
Filter: Syringe-filter the solution (0.22 µm PTFE) to remove the insoluble carbamate.[1]
Acidify (Optional): If the compound is stable in acid, adding 1-2 equivalents of HCl (in dioxane or water) can convert the species back to the soluble hydrochloride salt, releasing CO₂.
Prevention: Always purge stock vials with Argon or Nitrogen after use.[1]
Issue #3: Wet DMSO (Phase Separation)
Symptom: The solution looks oily or has "schlieren" lines.[1]
Mechanism: 1-(3-Morpholin-4-ylpropyl)homopiperazine is hydrophobic enough that if your DMSO contains significant water (>1%), the "solvent power" decreases, causing oiling out.[1]
Protocol C: Dehydration [1]
Check Source: Use only Anhydrous DMSO (sealed under septa).[1]
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the DMSO stock bottle 24 hours before use.
Advanced Solubilization Workflow
If standard methods fail, use this step-by-step protocol to force solubilization for biological assays.
Caption: Step-by-step escalation workflow for stubborn compounds.
Step-by-Step Protocol
Pre-warm DMSO: Warm a fresh aliquot of anhydrous DMSO to 37°C.
Incremental Addition: Do not add the full volume of DMSO at once. Add 70% of the calculated volume.
Mechanical Stress: Vortex for 30 seconds, then sonicate for 5 minutes.
Top-up: Once dissolved, add the remaining 30% DMSO to reach target concentration.[1]
Visual QC: Hold the vial up to a light source. Invert. Look for "swirling" lines (dissolving) vs. distinct particles (undissolved).
Frequently Asked Questions (FAQ)
Q1: Can I store the DMSO stock at -20°C?A: Yes, but be careful. DMSO freezes at 18.5°C. When it freezes, it crystallizes and excludes the solute, effectively concentrating your compound into a tiny "pocket" of liquid before that freezes too. This can cause precipitation that is hard to redissolve.[1]
Recommendation: Aliquot into single-use vials. When thawing, always warm to 37°C and vortex to redissolve any micro-precipitates formed during the freeze process.
Q2: My compound turned yellow in DMSO. Is it degraded?A: Amines can undergo slow oxidation (N-oxide formation) in DMSO over time, often turning yellow.[1] However, slight yellowing is common and often acceptable. Verify purity via LC-MS if the color change is drastic (e.g., dark brown).
Q3: Is the Free Base or HCl salt better for cell culture?A: Both work, as they will equilibrate to the pH of the culture medium (pH 7.4) upon dilution.[1] However, the HCl salt is preferred for storage stability , while the Free Base is often easier to dissolve in pure DMSO initially.
Q4: What is the maximum solubility I can expect?A:
HCl Salt: Typically 50–100 mM with warming.[1] If you need higher concentrations, consider using water/buffer for the salt form, as it is highly water-soluble.
References
PubChem. 1-(3-Morpholin-4-ylpropyl)homopiperazine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
Technical Support Center: 1-(3-Morpholin-4-ylpropyl)homopiperazine Synthesis
Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(3-morpholin-4-ylpropyl)homopiperazine. As a highly polar, basic polyamine, this molecule presents unique challenges in regioselectivity (mono- vs.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(3-morpholin-4-ylpropyl)homopiperazine. As a highly polar, basic polyamine, this molecule presents unique challenges in regioselectivity (mono- vs. bis-alkylation) and downstream purification. This guide is designed for discovery chemists and process scientists to diagnose and resolve common bottlenecks in this specific synthetic workflow.
Mechanistic Workflow & Strategy Selection
Logical workflow comparing direct alkylation versus the Boc-protected synthesis route.
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a direct alkylation of homopiperazine with 4-(3-chloropropyl)morpholine, but my LC-MS shows massive amounts of the bis-alkylated byproduct. How do I force mono-alkylation?
Application Scientist Answer:
Homopiperazine (1,4-diazepane) contains two secondary amines with nearly identical pKa values. Once mono-alkylated, the resulting tertiary amine fails to provide enough steric hindrance to block the second nitrogen, and can even increase its nucleophilicity via inductive effects, leading to rapid over-alkylation[1].
Causality & Solutions:
The Statistical Approach (Brute Force): Use a massive excess of homopiperazine (5 to 10 equivalents). The probability of the alkyl halide reacting with an unreacted homopiperazine molecule becomes statistically higher than reacting with the mono-alkylated product. The excess homopiperazine can be recovered via vacuum distillation[1].
Continuous Flow Chemistry: If you must use a 1:1 stoichiometry, continuous flow reactors with a static mixer prevent localized concentration gradients of the alkyl halide, significantly suppressing bis-alkylation[1].
The Protecting Group Strategy (Gold Standard): The most chemically elegant method is to use mono-Boc-protected homopiperazine. Blocking one nitrogen guarantees 100% regioselectivity and is widely utilized in the synthesis of homopiperazinyl analogs[1][2].
Q2: I successfully synthesized the product, but I lose most of my yield during the aqueous workup. How do I extract it?
Application Scientist Answer:
1-(3-Morpholin-4-ylpropyl)homopiperazine contains three basic nitrogen centers (a morpholine, a tertiary amine, and a secondary amine). It is exceptionally hydrophilic, acting much like an endogenous polyamine[3], and will strongly partition into the aqueous layer via hydrogen bonding even at elevated pH.
Causality & Solutions:
Standard liquid-liquid extraction with ethyl acetate or dichloromethane (DCM) will fail. To break the hydration sphere around the polyamine:
pH Adjustment: Ensure the aqueous layer is adjusted to pH > 12 using 5M NaOH to fully deprotonate all basic centers.
Salting Out: Saturate the aqueous layer with NaCl or solid K2CO3. This drastically decreases the solubility of the organic molecule in the aqueous phase.
Solvent Choice: Extract with a highly polar organic mixture, such as Chloroform/Isopropanol (3:1 v/v), or utilize continuous liquid-liquid extraction for 24 hours.
Q3: When I try to purify the product using silica gel column chromatography, the compound streaks severely, and recovery is <30%. What are the alternatives?
Application Scientist Answer:
Standard silica gel is acidic due to surface silanol groups. Your tri-basic product is strongly adsorbing to the stationary phase via acid-base interactions.
Causality & Solutions:
Alumina Chromatography: Switch to basic Alumina (Activity II or III). It lacks the acidic protons of silica and allows basic amines to elute cleanly.
Amine-Modified Silica: Use KP-NH (amine-functionalized) silica cartridges to prevent secondary interactions.
Eluent Modification: If you must use standard silica, saturate the column with a highly polar, basic eluent system: DCM / MeOH / conc. aqueous NH4OH (e.g., 90:9:1). The ammonia competitively binds to the silanol sites, allowing your product to elute.
Q4: I am seeing a byproduct with an m/z corresponding to 4-allyl-morpholine instead of my target mass. What is happening?
Application Scientist Answer:
You are observing the E2 elimination of the starting material, 4-(3-chloropropyl)morpholine.
Causality & Solutions:
If your reaction temperature is too high or your base is too strong/hard (e.g., NaH or NaOH), the base will abstract a proton from the alkyl halide rather than acting as an acid scavenger for the desired SN2 substitution.
Fix: Switch to a milder, non-nucleophilic base like K2CO3 or N,N-diisopropylethylamine (DIPEA)[1][2]. Adding a catalytic amount of NaI (Finkelstein reaction) converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing the SN2 reaction to outcompete E2 elimination at lower temperatures (60–70 °C).
The Protected Route (Gold Standard for High Yield & Purity)
This protocol utilizes a self-validating design: the intermediate Boc-protected product is highly lipophilic, allowing for the easy removal of unreacted, polar starting materials via a simple phase separation before the final deprotection step.
Step 1: Alkylation of N-Boc-homopiperazine
Setup: In an oven-dried round-bottom flask under N2, dissolve 1-Boc-homopiperazine (1.0 eq, 10 mmol) in anhydrous acetonitrile (30 mL).
Activation: Add anhydrous K2CO3 (2.5 eq, 25 mmol) and a catalytic amount of NaI (0.1 eq, 1 mmol).
Causality: K2CO3 acts as a heterogeneous acid scavenger preventing side reactions, while NaI accelerates the SN2 substitution via in situ generation of the alkyl iodide.
Reaction: Heat the suspension to 70 °C and stir for 16 hours. Monitor by TLC (DCM:MeOH 9:1).
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, and wash with water and brine.
Self-Validation Check: The Boc-group makes the intermediate highly soluble in EtOAc, leaving any unreacted morpholine derivative safely in the aqueous layer. Dry over Na2SO4 and concentrate to yield the pure Boc-protected intermediate.
Step 2: Boc Deprotection
Setup: Dissolve the crude intermediate from Step 1 in anhydrous DCM (20 mL).
Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (10 eq)[2].
Reaction: Remove the ice bath and stir at room temperature for 2-3 hours until gas evolution ceases and LC-MS confirms complete deprotection.
Isolation: Concentrate the mixture under vacuum to remove excess HCl/dioxane. To obtain the free base, dissolve the residue in a minimal amount of water, basify to pH 12 with 5M NaOH, saturate with NaCl, and extract repeatedly with CHCl3/Isopropanol (3:1). Dry and concentrate to yield pure 1-(3-morpholin-4-ylpropyl)homopiperazine.
References
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
ResearchGate[Link]
Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4
National Institutes of Health (PMC)[Link]
Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors
ChEMBL (EBI)[Link]
"optimizing dosage of 1-(3-Morpholin-4-ylpropyl)homopiperazine for in vivo studies"
A Guide for Researchers, Scientists, and Drug Development Professionals on Establishing an Optimal Dosing Regimen for Novel Chemical Entities such as 1-(3-Morpholin-4-ylpropyl)homopiperazine. Introduction for the Senior...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Establishing an Optimal Dosing Regimen for Novel Chemical Entities such as 1-(3-Morpholin-4-ylpropyl)homopiperazine.
Introduction for the Senior Application Scientist
Welcome to the technical support center for the in vivo application of novel small molecule compounds. This guide is designed to provide you with the foundational principles and practical methodologies for establishing a safe and efficacious dosing regimen for compounds with limited pre-existing data, such as 1-(3-Morpholin-4-ylpropyl)homopiperazine. As a Senior Application Scientist, you understand that the journey from a promising molecule to a validated in vivo tool is paved with meticulous experimental design and data-driven decision-making. This resource is structured to be your partner in that journey, offering not just protocols, but the scientific rationale behind them.
The information herein is synthesized from established best practices in preclinical drug development and is intended to empower you to design and execute a robust dose optimization strategy.
Frequently Asked Questions (FAQs)
Q1: I have a novel compound, 1-(3-Morpholin-4-ylpropyl)homopiperazine, with promising in vitro data. How do I even begin to select a starting dose for my first in vivo experiment?
A1: For a novel compound with no prior in vivo data, the initial dose selection is a critical step that balances the need for a therapeutic effect with the imperative of animal welfare. The most common starting point is to leverage in vitro potency data and extrapolate to an in vivo dose using principles of allometric scaling.[1][2][3][4][5] If you have IC50 or EC50 values from cell-based assays, these can be used as a starting point for estimating the required in vivo concentration. However, this is a rough estimation and should be followed by a systematic dose-ranging study.[6][7][8]
Q2: What is a dose-ranging study and why is it essential?
A2: A dose-ranging study, also known as a dose-response study, is a fundamental preclinical experiment designed to determine the relationship between the dose of a compound and its biological effect, both therapeutic and toxic.[6][9][10] It is crucial for identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) , which together define the therapeutic window of the compound.[7] Skipping this step can lead to inconclusive efficacy studies (if the dose is too low) or adverse events that can compromise your study and animal welfare (if the dose is too high).
Q3: What is the Maximum Tolerated Dose (MTD) and how is it determined?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or toxicity over a specified period.[11][12][13] It is a critical parameter for designing both efficacy and long-term toxicology studies.[13] The MTD is typically determined through a dose escalation study where groups of animals are given increasing doses of the compound, and are closely monitored for clinical signs of toxicity, body weight changes, and other relevant endpoints.[11][13]
Q4: What is the role of Pharmacokinetics (PK) and Pharmacodynamics (PD) in dose optimization?
A4: PK/PD modeling is a powerful tool in drug development that establishes a mathematical relationship between the drug's concentration in the body (PK) and its biological effect (PD).[14][15][16][17]
Pharmacokinetics (PK) describes what the body does to the drug: absorption, distribution, metabolism, and excretion (ADME).[18][19]
Pharmacodynamics (PD) describes what the drug does to the body: the relationship between drug concentration and the observed effect.[14]
Understanding the PK/PD relationship is essential for rational dose selection and scheduling to maintain therapeutic concentrations at the target site.[20]
Q5: Can I use data from a mouse study to predict a dose for a rat study?
A5: Yes, this is a common practice in preclinical research and is achieved through allometric scaling .[1][2][3][4][5] Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area or body weight.[1][2] While not always perfectly predictive due to inter-species differences in metabolism, it provides a scientifically-grounded starting point for dose selection in a new species.[1]
Troubleshooting Guides
Issue
Potential Cause(s)
Recommended Action(s)
No observable effect at the highest tested dose.
- Insufficient dose. - Poor bioavailability of the compound. - Rapid metabolism and clearance. - Inappropriate route of administration.
- Conduct a Maximum Tolerated Dose (MTD) study to determine the upper limit for safe dosing. - Perform a preliminary pharmacokinetic (PK) study to assess exposure. - Consider alternative formulation strategies to improve solubility and absorption.[21] - Evaluate different routes of administration (e.g., intravenous vs. oral).
High variability in animal response within the same dose group.
- Inconsistent dosing technique. - Variability in animal health or genetics. - Formulation instability or non-homogeneity.
- Ensure all personnel are properly trained on the dosing procedure. - Use a reputable animal vendor and allow for proper acclimatization. - Prepare fresh formulations for each experiment and ensure thorough mixing.
Unexpected toxicity or mortality at a previously determined "safe" dose.
- Error in dose calculation or preparation. - Change in animal strain or vendor. - Cumulative toxicity in a multi-dose study.
- Double-check all calculations and the concentration of the dosing solution. - If animal source has changed, a pilot toxicity study may be warranted. - For multi-dose studies, conduct a sub-chronic MTD study to assess for cumulative effects.
Efficacy is observed, but it is not sustained over the desired period.
- Short half-life of the compound. - Rapid development of tolerance.
- Conduct a PK study to determine the compound's half-life and inform the dosing frequency. - Consider a different dosing regimen (e.g., twice daily instead of once daily) or a controlled-release formulation.
Experimental Protocols
Protocol 1: Pilot Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and identify a preliminary therapeutic window for a novel compound.
Materials:
1-(3-Morpholin-4-ylpropyl)homopiperazine (or other novel compound)
Vehicle for solubilizing the compound
Appropriate animal model (e.g., C57BL/6 mice)
Standard laboratory equipment for animal handling and dosing
Procedure:
Dose Selection: Based on in vitro data or literature on structurally similar compounds, select a starting dose. A common approach is to use a dose that is 1/10th of the highest dose that showed no toxicity in any previous (even in vitro) experiments. Choose a geometric dose progression (e.g., 1, 3, 10, 30, 100 mg/kg).
Animal Grouping: Assign a small number of animals (e.g., 3-5 per group) to each dose level and a vehicle control group.
Administration: Administer the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
Monitoring: Closely monitor the animals for at least 7-14 days for:
Clinical Signs: Changes in posture, activity, breathing, etc.
Body Weight: Measure daily for the first week, then twice weekly. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[22]
Mortality: Record any deaths.
Data Analysis: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% reduction in body weight.[13]
Hypothetical MTD Study Data:
Dose (mg/kg)
Number of Animals
Mortality
Maximum Mean Body Weight Loss (%)
Clinical Signs of Toxicity
MTD Determination
Vehicle
5
0/5
1%
None
-
10
5
0/5
2%
None
Tolerated
30
5
0/5
5%
None
Tolerated
100
5
1/5
18%
Lethargy, ruffled fur
Exceeded MTD
MTD
30 mg/kg
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of a novel compound.
Materials:
1-(3-Morpholin-4-ylpropyl)homopiperazine
Vehicle
Appropriate animal model (e.g., Sprague-Dawley rats)
Blood collection supplies (e.g., EDTA tubes)
LC-MS/MS or other bioanalytical method for quantifying the compound in plasma
Procedure:
Dosing: Administer a single dose of the compound (a dose known to be well-tolerated, e.g., the MTD or lower) to a group of animals.
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method.
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.
Key PK Parameters:
Parameter
Description
Cmax
Maximum observed plasma concentration.
Tmax
Time to reach Cmax.
AUC
Area under the plasma concentration-time curve, representing total drug exposure.[18]
t1/2
Half-life, the time it takes for the plasma concentration to decrease by half.
Visualization of Experimental Workflow
Caption: A stepwise workflow for optimizing in vivo dosage of a novel compound.
References
Barn World. (2024, February 4).
Clinical Cancer Research. (2018, October 29). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
Science.gov. pharmacokinetic-pharmacodynamic pk-pd modeling: Topics by Science.gov.
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.
Charles River Laboratories. Maximum tolerable dose (MTD) studies.
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
Wikipedia. PKPD model.
TargetMol. dose conversion between animals and human.
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PubMed.
GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical).
Wikipedia. Dose-ranging study.
Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
ResearchGate. (2000). (PDF) Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD)
Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
Infinix Bio. (2026, February 20). Understanding Dose Range Finding Studies: A Critical Step in Drug Development.
Infinix Bio. (2026, February 18). Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development.
PubMed. (2024, July 17). Strategy for Designing In Vivo Dose-Response Comparison Studies.
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
Inotiv. (2017, June 1). Maximum Tolerated Dose (MTD)
EUPATI.
National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
ACS Publications. (2019).
MDPI. (2011, April 1).
PMC. (2011).
Santa Cruz Biotechnology. 1-(3-Morpholin-4-ylpropyl)homopiperazine | SCBT.
U.S. Food and Drug Administration. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary.
PMC. (2022).
MDPI. (2019). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety.
PubMed. (2003, November 15). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
PubMed. (2004, February 15). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.
PubMed. (2007, March 7). 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist With Efficacy in Animal Models of Alcoholism.
ResearchGate. (2016, July 15). (PDF) Pharmacokinetics.
IS MUNI. Pharmacokinetics | Clinical pharmacology of antipsychotics.
PubMed. (2025, July 15). Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents.
Gedeon Richter Plc. SUPPLEMENTARY INFORMATION Preclinical Pharmacodynamic and Pharmacokinetic Characterization of the Major Metabolites of Cariprazine.
MDPI. (2021, April 10). Homopiperazine (Hexahydro-1,4-diazepine).
UPCommons. Structure-Activity Studies of Novel di-substituted[1][11][14]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase.
Technical Support Center: 1-(3-Morpholin-4-ylpropyl)homopiperazine Stability & Handling
Welcome to the Technical Support Center. 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a highly versatile polyamine building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a highly versatile polyamine building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. However, due to its unique structural motif—a 7-membered homopiperazine ring tethered to a morpholine ring via a propyl linker—it presents distinct stability and handling challenges.
As an Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your drug discovery workflows.
Section 1: The Causality of Instability (Mechanistic Overview)
To troubleshoot effectively, we must first understand the molecular vulnerabilities of this specific compound. The instability of 1-(3-Morpholin-4-ylpropyl)homopiperazine is driven by four core mechanisms:
Ring Strain & Thermal Degradation: Unlike the 6-membered piperazine ring, which resides in a highly stable chair conformation, the 7-membered homopiperazine ring exhibits significant torsional strain. Research on the thermal degradation of piperazine analogs demonstrates that homopiperazines degrade at substantially higher rates under thermal stress. For instance, homopiperazine loses up to 99% of its concentration at 175 °C over 4 weeks, whereas piperazine loses only 30%[2].
Hygroscopicity & Deliquescence: The molecule possesses three basic nitrogen atoms and one oxygen atom, creating a dense network of hydrogen-bond acceptors. This makes the compound highly hygroscopic, prone to absorbing atmospheric moisture until it dissolves in its own absorbed water (deliquescence).
Carbamate Formation: The nucleophilic secondary amine in the homopiperazine ring rapidly reacts with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts, altering the compound's stoichiometry and quenching its reactivity.
Oxidative Susceptibility: Polyamines are susceptible to oxidative degradation. When exposed to ambient oxygen and light, they undergo catabolic oxidation, forming N-oxides and reactive aldehydes[3].
Diagram 1: Environmental triggers and corresponding degradation pathways for homopiperazine derivatives.
Section 2: Troubleshooting Guides & FAQs
Q1: My batch of 1-(3-Morpholin-4-ylpropyl)homopiperazine has turned from a free-flowing solid into a sticky, viscous syrup. Can I still use it?A: This is a classic case of deliquescence caused by severe hygroscopicity. The compound has absorbed excessive atmospheric moisture. Using it as-is will result in wildly inaccurate molar calculations and will introduce water into moisture-sensitive reactions (e.g., Buchwald-Hartwig aminations).
Resolution: You must dry the compound before use. Dissolve it in a dry, non-polar solvent (like Dichloromethane), dry over anhydrous
, filter, and concentrate under reduced pressure.
Q2: I am observing a sudden drop in my coupling reaction yields when using an older batch, and there is a white, insoluble residue in my reaction flask. What happened?A: The insoluble residue is likely a carbamate salt. When the secondary amine of the homopiperazine ring is exposed to air, it acts as a nucleophile and attacks atmospheric
. This consumes your active reagent and creates insoluble byproducts that hinder reaction kinetics.
Resolution: Always purge the reagent vial with Argon after every use. If carbamate formation is suspected in a reaction mixture, you can often reverse it by treating the mixture with a mild, non-nucleophilic base (like DIPEA) to liberate the free amine.
Q3: We are running a high-temperature nucleophilic aromatic substitution (
) at 150°C, but we are seeing massive degradation of the homopiperazine side chain. Why?A: The 7-membered homopiperazine ring is thermally labile. The added methylene group introduces transannular strain, significantly lowering the activation energy for thermal degradation and ring-opening polymerization compared to standard 6-membered piperazines[2].
Resolution: Lower the reaction temperature to 110°C. If high temperatures are mandatory, switch to microwave-assisted synthesis to drastically reduce the heating duration.
Q4: How should I store this compound for long-term stability?A: Polyamine degradation is highly temperature-dependent. Clinical stability studies on polyamines indicate that degradation is minimized when stored at -20 °C[4]. Store the compound in a tightly sealed amber vial (to prevent photo-oxidation), backfilled with Argon, at -20 °C.
Section 3: Quantitative Data & Stability Profiles
Table 1: Comparative Thermal Stability Profile
Data demonstrating the structural vulnerability of the 7-membered ring under thermal stress[2].
Protocol: Handling and Weighing Hygroscopic Polyamines
To maintain self-validating experimental integrity, follow this strict handling workflow. This protocol ensures that the environmental variables causing degradation are systematically eliminated.
Step-by-Step Methodology:
Equilibration: Remove the sealed vial from the -20 °C freezer. Place it immediately into a desiccator and allow it to warm to room temperature (approx. 30-45 minutes).
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the chemical, initiating deliquescence.
Inert Transfer: Transfer the equilibrated vial to a glovebox or a Schlenk line equipped with a positive flow of dry Argon.
Rapid Weighing: Tare your receiving flask. Quickly weigh the required mass of 1-(3-Morpholin-4-ylpropyl)homopiperazine using anti-static spatulas.
Immediate Solvation: Immediately dissolve the weighed compound in your anhydrous reaction solvent.
Causality: Solvation in a dry solvent stabilizes the free amines against air exposure and
attack.
Storage Sealing: Flush the headspace of the stock vial with Argon for 10 seconds, seal tightly with Parafilm, and return to -20 °C storage.
Self-Validation Step: Before executing a critical coupling reaction, run a quick
NMR in . The absence of a broad peak at ~5.5 ppm (carbamate N-H) and a water peak at 1.56 ppm confirms the absolute integrity of your handling process.
Diagram 2: Self-validating handling workflow for highly hygroscopic polyamine reagents.
References
Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs." ResearchGate / International Journal of Greenhouse Gas Control. Available at:[Link]
Mendes, L., et al. "Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect ultraviolet detection." Biomedical Chromatography, 2023. Available at:[Link]
"how to prevent degradation of 1-(3-Morpholin-4-ylpropyl)homopiperazine in solution"
Welcome to the Technical Support Center for Complex Amines. Topic: Stabilization & Handling of 1-(3-Morpholin-4-ylpropyl)homopiperazine Ticket ID: [SYS-PROTECT-882] Status: OPEN System Overview: The Vulnerability Profile...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Complex Amines.Topic: Stabilization & Handling of 1-(3-Morpholin-4-ylpropyl)homopiperazine
Ticket ID: [SYS-PROTECT-882]
Status: OPEN
System Overview: The Vulnerability Profile
As an Application Scientist, I often see researchers treat this compound like a standard reagent, only to find their biological data compromised by degradation products. To prevent this, you must understand why it degrades.
1-(3-Morpholin-4-ylpropyl)homopiperazine is a polyamine with two distinct "attack vectors" for degradation:
The Homopiperazine Ring (Secondary Amine): A chemically aggressive nucleophile. It actively "hunts" carbon dioxide (
) from the air to form carbamates and is susceptible to radical oxidation.
The Morpholine-Propyl Linker (Tertiary Amine): Prone to N-oxidation (forming N-oxides) and light-induced radical cleavage.
This guide replaces "standard storage" with a defensive handling protocol .
Part 1: The "Golden Rules" of Storage & Handling
Do not deviate from these baseline parameters.
Parameter
Specification
Technical Rationale
Primary Container
Polypropylene (PP) or Teflon (PTFE)
CRITICAL: Glass surfaces contain silanol groups (). The basic homopiperazine moiety will protonate and bind electrostatically to glass, causing significant loss of titer (up to 40% at low concentrations).
Atmosphere
Argon (Preferred) or Nitrogen
The secondary amine reacts with atmospheric within minutes to form carbamate salts (white precipitate/haze).
Temperature
-20°C (Desiccated)
Retards autoxidation rates. Moisture must be excluded to prevent hydrolysis of any formed carbamates back into reactive species.
Solvent Choice
Anhydrous DMSO or Degassed Water (Acidified)
DMSO prevents hydrolysis. If water is required, it must be degassed to remove dissolved and .
Light Exposure
Amber Vials / Foil Wrap
Prevents photo-initiated radical formation at the propyl linker.
Part 2: Active Support Tickets (Troubleshooting)
We have categorized the most common user issues into "Tickets." Identify your symptom below to find the resolution.
Ticket #001: "My clear solution turned yellow overnight."
The Mechanism: Dissolved oxygen in your solvent attacked the tertiary nitrogen (morpholine) or the secondary nitrogen (homopiperazine). This creates N-oxides and conjugated imines, which are chromophores (yellow/brown color).
Immediate Fix: The sample is compromised for sensitive kinetics (Ki/IC50) but may be usable for rough qualitative work.
Prevention Protocol:
Degas all solvents using sonication under vacuum or helium sparging for 15 mins before dissolving the compound.
Add an antioxidant if your assay permits: Ascorbic Acid (1 mM) or DTT .
Strictly limit headspace in the vial.
Ticket #002: "A white haze/precipitate formed in my aqueous stock."
Diagnosis:Atmospheric Carbamation (
Capture)
The Mechanism: Homopiperazine is a cyclic secondary amine. Like piperazine, it is an efficient
scrubber. It reacts with to form a zwitterionic carbamate, which has poor solubility and alters the pH of your solution.
Reaction:
Validation: Check the pH. If it has dropped (become more acidic) without acid addition,
absorption is the cause.
Resolution: Acidifying the solution (pH < 4) with HCl will decarboxylate the carbamate, releasing
and returning the molecule to its stable salt form.
Ticket #003: "LC-MS shows the correct mass, but signal intensity is 50% lower than expected."
Diagnosis:Surface Adsorption (The "Sticky Amine" Effect)
The Mechanism: You likely prepared a low-concentration solution (<10 µM) in a glass vial or used non-passivated glass inserts in your HPLC. The positive charge on the amine is sticking to the negatively charged glass walls.
Resolution:
Switch to Polypropylene (PP) vials immediately.
If glass is mandatory, use Silanized Glass (deactivated surface).
Passivation: Pre-rinse the container with a "dummy" solution of the compound to saturate binding sites before adding your actual sample.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the two primary failure modes: Oxidation (Yellowing) and Carbamation (Precipitation).
Figure 1: Chemical degradation pathways. The upper path (Red) represents irreversible oxidation. The lower path (Grey) represents reversible CO2 absorption.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store the compound in DMSO at -20°C indefinitely?A: No. While DMSO prevents hydrolysis, it is hygroscopic (absorbs water from air) and has a freezing point of 19°C. Repeated freeze-thaw cycles in DMSO will introduce water and oxygen.
Best Practice: Aliquot into single-use vials. Use "Dry DMSO" (stored over molecular sieves).
Q: Should I buy the free base or the HCl salt?A: Always purchase or convert to the HCl salt if possible. The protonated nitrogens in the salt form are protected from oxidation and cannot react with
. The free base is significantly more unstable.
Q: How do I check purity before a critical experiment?A: Run a standard Reverse-Phase HPLC.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Note: The "M+16" peak in Mass Spec indicates N-Oxidation. The "M+44" peak usually indicates Carbamate formation (though this often dissociates in the ion source).
References & Grounding
Amine Oxidation Mechanisms:
Source: "Atmospheric Oxidation of Piperazine Initiated by OH."[1] ChemRxiv. Piperazine derivatives (structurally homologous to homopiperazine) degrade via imine formation and N-oxidation.
CO2 Absorption by Secondary Amines:
Source: "CO2 absorption into primary and secondary amine aqueous solutions."[2][3][4] PMC / NIH. Confirms that homopiperazine (HPZ) has a higher CO2 loading capacity than piperazine, making it extremely sensitive to atmospheric exposure.
Adsorption to Glassware:
Source: "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[5] PLOS One. Demonstrates that cationic amines lose 10-20% mass to borosilicate glass at low concentrations; Polypropylene is superior.
Morpholine Stability:
Source: "Morpholine Degradation Pathway."[6][7] Eawag Biocatalysis/Biodegradation Database. Highlights the susceptibility of the morpholine ring to cleavage and oxidation.
Technical Support Center: Scale-Up Synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks encountered when scaling up the synthesis of 1-(3-Morpholin-4-ylpropyl)homopipe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks encountered when scaling up the synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine.
This molecule—a highly polar, tri-basic polyamine—presents two fundamental scale-up challenges: desymmetrization (preventing bis-alkylation of the symmetrical 1,4-diazepane core) and isolation (overcoming the extreme water solubility of the product). Direct desymmetrization of homopiperazine is notoriously difficult, often necessitating multi-step protection/deprotection strategies to avoid bis-alkylation[1]. Historically, the synthesis of N,N'-substituted homopiperazine derivatives relied on careful stoichiometric control[2], though modern approaches increasingly favor non-extractive workups to handle the resulting hydrophilic salts[1].
Synthetic Workflows & Route Selection
The diagram below maps the two primary synthetic strategies for this molecule. Route A relies on statistical control, while Route B utilizes a protecting group for absolute regioselectivity.
Workflow comparing Direct Alkylation vs. Boc-Protected routes for homopiperazine desymmetrization.
Quantitative Comparison of Scale-up Strategies
To facilitate route selection for your specific pilot plant capabilities, consult the comparative data below:
Strategy
Atom Economy
Typical Yield
Downstream Purification
Cost per kg (Relative)
Key Causality / Limitation
Direct Alkylation
High (~95%)
40-55%
High-vacuum fractional distillation
Low (1x)
Statistical control requires 5-10 eq excess homopiperazine. High thermal degradation risk during distillation.
Boc-Protection
Low (~65%)
75-85% (over 3 steps)
Crystallization / Non-extractive workup
High (3x)
Boc group provides perfect regiocontrol but adds two synthetic steps and reduces mass efficiency.
Reaction Engineering & Selectivity (FAQs)
Q: During the direct alkylation route, my yield of the mono-alkylated product is plateauing at 40%, and I see significant bis-alkylation despite using a 3:1 ratio of homopiperazine to alkyl halide. Why?A: This is a classic phase-transfer and lipophilicity issue. As the first alkylation occurs, the resulting mono-alkylated product becomes significantly more lipophilic than the highly polar, unsubstituted homopiperazine. If you are using a biphasic system or a solvent where homopiperazine is only partially soluble, the mono-alkylated product partitions into the organic phase faster. This artificially increases its local concentration relative to the starting material, leading the electrophile to preferentially react with the product (causing bis-alkylation).
Troubleshooting: Switch to a strictly homogenous solvent system (e.g., pure anhydrous ethanol or acetonitrile) and increase the diamine ratio to at least 5:1. Alternatively, recent advancements in organic photoredox catalysis suggest site-selective functionalization is possible via electronic differentiation, though the Boc-protected route remains the industrial standard[3].
Q: 4-(3-Chloropropyl)morpholine hydrochloride is degrading during the free-basing step prior to alkylation. How do I prevent this?A: 4-(3-Chloropropyl)morpholine is prone to intramolecular cyclization (forming a spiro-quaternary ammonium salt) or polymerization when exposed to strong aqueous bases at elevated temperatures.
Troubleshooting: Do not pre-free-base the reagent. Instead, add the hydrochloride salt directly to the reaction mixture and use a heterogeneous mild base like anhydrous
in acetonitrile. The base will neutralize the salt in situ at a controlled rate, immediately allowing the liberated electrophile to react with the homopiperazine, thereby outcompeting degradation pathways.
Workup & Purification Challenges (FAQs)
Q: Following the Boc-deprotection step, I end up with a highly hygroscopic gum instead of a filterable solid. How can I induce crystallization?A: The target molecule contains three basic nitrogens. When deprotected with HCl, it forms a trihydrochloride salt. This salt is extremely hygroscopic. If the deprotection is performed in a solvent that absorbs atmospheric moisture (like THF or unsealed dioxane), the salt will "oil out" as a hydrate rather than crystallizing.
Troubleshooting: Ensure strictly anhydrous conditions. If a gum has already formed, triturate aggressively with anhydrous Methyl tert-butyl ether (MTBE) or ethyl acetate under a nitrogen blanket. The non-polar solvent will strip the residual water via azeotropic mechanisms and force the trihydrochloride salt to crash out as a fine, filterable powder.
Q: I am trying to extract the free-base product from the aqueous phase using Dichloromethane (DCM), but my recovery is less than 20%. How do I improve this?A: The product has a massive polar surface area and multiple hydrogen-bond acceptors/donors. Even at pH > 12, its water solubility remains exceptionally high. Standard liquid-liquid extraction is fundamentally flawed for this polyamine.
Troubleshooting: Abandon standard extraction. Instead, utilize a non-extractive workup [1]. Quench the reaction, strip the organic solvents, and catch the product on a strong cation-exchange (SCX) resin. Wash the resin with methanol to remove non-basic impurities, then elute the pure polyamine using 2M ammonia in methanol.
This protocol is designed as a self-validating system, ensuring that physical observations at the bench align with the underlying chemical mechanisms.
Step 1: Alkylation of 1-Boc-homopiperazine
Setup: To a dry, nitrogen-purged 2L reactor, add 1-Boc-homopiperazine (1.0 eq, 200 g) and anhydrous acetonitrile (1.0 L).
Base Addition: Add finely milled, anhydrous
(3.0 eq). Causality: The high surface area of milled ensures rapid in situ neutralization of the incoming hydrochloride salt without dissolving and causing side reactions.
Electrophile Addition: Heat the suspension to 60°C. Add 4-(3-chloropropyl)morpholine hydrochloride (1.05 eq) portion-wise over 2 hours.
Self-Validation Check: The reaction mixture will initially be a thick white suspension. As the reaction proceeds,
will precipitate, altering the density of the slurry. Monitor via TLC (DCM:MeOH 9:1). Note: The tertiary amine product will not stain strongly with Ninhydrin but will show a bright orange spot when treated with Dragendorff's reagent.
Workup: Cool to room temperature, filter the inorganic salts (
, excess ), and concentrate the filtrate under reduced pressure to yield the intermediate as a viscous yellow oil.
Step 2: Non-Extractive Deprotection & Isolation
Setup: Dissolve the crude intermediate in anhydrous 1,4-dioxane (500 mL) under a nitrogen atmosphere.
Deprotection: Cool the solution to 10°C. Slowly add 4M HCl in 1,4-dioxane (10.0 eq).
Self-Validation Check: Vigorous gas evolution (
and isobutylene) marks the onset of Boc cleavage. The solution will transition from clear to a thick, milky-white slurry as the highly polar trihydrochloride salt crashes out of the non-polar dioxane.
Isolation: Stir for 4 hours until gas evolution ceases. Filter the slurry rapidly under a nitrogen blanket (to prevent deliquescence). Wash the filter cake with anhydrous MTBE (2 x 200 mL) and dry in a vacuum oven at 40°C to yield 1-(3-Morpholin-4-ylpropyl)homopiperazine trihydrochloride as a highly pure, white crystalline solid.
References
Pippel, D. J., et al. "Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup." The Journal of Organic Chemistry 75.13 (2010): 4463-4471. URL: [Link]
Zhou, L. M., et al. "Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors." Journal of Medicinal Chemistry 36.18 (1993): 2645-2655. URL: [Link]
"Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis." ACS Catalysis 10.3 (2020): 1716-1720. URL: [Link]
Technical Support Center: Synthesis & Optimization of 1-(3-Morpholin-4-ylpropyl)homopiperazine
Executive Summary & Molecule Profile Target Molecule: 1-(3-Morpholin-4-ylpropyl)homopiperazine CAS: 114636-31-6 (Generic reference for derivatives) Core Utility: This molecule is a "privileged linker" in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Target Molecule: 1-(3-Morpholin-4-ylpropyl)homopiperazine
CAS: 114636-31-6 (Generic reference for derivatives)
Core Utility: This molecule is a "privileged linker" in medicinal chemistry. It connects a solubilizing morpholine tail to a homopiperazine (1,4-diazepane) core, often used to improve the pharmacokinetic profile (solubility/logD) of kinase inhibitors or GPCR ligands.
Technical Challenge: The synthesis involves the alkylation of a symmetric diamine (homopiperazine). The primary failure modes are bis-alkylation (polymerization) and purification difficulties due to the molecule's extreme polarity and water solubility.
Module 1: Optimized Synthetic Route
The Reaction: Nucleophilic Substitution (Sɴ2)
The industry-standard route involves the alkylation of homopiperazine with 4-(3-chloropropyl)morpholine.
Critical Mechanism:
To achieve mono-alkylation on a symmetric diamine, you must statistically favor the collision between the alkyl halide and unreacted homopiperazine. This requires a high molar excess of the homopiperazine.
Workflow Diagram
Figure 1: Reaction pathway logic. Maintaining a high equivalent of homopiperazine is the only barrier preventing the mono-product from reacting again to form the bis-impurity.
Standard Operating Procedure (SOP)
Step-by-Step Protocol
Reagent Prep (Free-Basing):
Note: 4-(3-chloropropyl)morpholine is often sold as the HCl salt.
Action: If using the HCl salt, add an extra 1.1 eq of base (K2CO3) per HCl unit.
The Charge:
Dissolve Homopiperazine (5.0 equivalents) in Acetonitrile (MeCN) [Concentration: 0.2 M].
Add K2CO3 (3.0 equivalents) .
Add NaI (0.1 equivalents) . Why? Catalytic Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide in situ.
Addition:
Add 4-(3-chloropropyl)morpholine (1.0 equivalent) dropwise over 30 minutes at room temperature.
Reaction:
Heat to reflux (80-82°C) for 12–16 hours.
Monitoring: TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). Stain with Ninhydrin (homopiperazine turns purple) or Iodine.
Filtration:
Cool to RT. Filter off inorganic salts (KCl, KI, excess K2CO3). Wash the cake with MeCN.
Troubleshooting & FAQs
Category A: Reaction Selectivity[1][2]
Q: Why do I see a large spot at the baseline of my TLC?A: That is likely the bis-alkylated byproduct (two morpholinopropyl chains on one homopiperazine).
Cause: You likely used only 1.0–2.0 equivalents of homopiperazine. Once the mono-product forms, it is still a secondary amine and competes for the alkyl halide.
Fix: Increase homopiperazine to 5.0 equivalents . The excess can be recovered during workup (see Purification).
Q: The reaction is stalling at 50% conversion.A: The alkyl chloride is a mediocre leaving group.
Fix: Add Sodium Iodide (NaI) at 10 mol%. This generates the alkyl iodide intermediate, which reacts ~100x faster.
Check: Ensure your solvent is dry. Water solvates the nucleophile and kills the reaction rate.
Category B: Purification (The "Pain Point")
Q: My product is stuck in the aqueous layer during extraction.A: This molecule is a polyamine; it is extremely hydrophilic at neutral pH.
Fix: You must "salt out" and "pH adjust."
Saturate the aqueous phase with NaCl.
Adjust pH to >12 using 50% NaOH.
Extract with Chloroform/Isopropanol (3:1) , not just DCM.
Q: The product streaks on the silica column.A: The basic amines interact with the acidic silanols on the silica gel.
Fix: Pre-treat your silica column with 1% Triethylamine or use an eluent containing Ammonium Hydroxide (e.g., DCM : MeOH : NH4OH = 90 : 9 : 1).
Module 3: Purification Logic Tree
Because this molecule is difficult to purify, follow this decision matrix to minimize yield loss.
Figure 2: Purification strategy. Distillation is preferred to remove the excess homopiperazine cleanly. If extraction is necessary, extreme pH adjustment is required.
Analytical Data Reference
When analyzing your isolated product, look for these characteristic signals:
Technique
Signal
Interpretation
1H NMR
δ 1.6 – 1.8 ppm (Quintet)
The central methylene of the propyl linker (-CH2-CH2 -CH2-).
1H NMR
δ 2.6 – 2.9 ppm (Multiplets)
The ring protons of the homopiperazine and morpholine adjacent to nitrogen.
1H NMR
δ 3.6 – 3.7 ppm (Triplet)
The morpholine ether protons (-CH2-O -CH2-). Distinctive shift.
Mass Spec
m/z ~228 [M+H]+
Parent ion (Calculated MW: 227.35).
References
Selectivity in Diamine Alkylation
Title: "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives" (Analogous chemistry for diamine selectivity).
"validating the efficacy of 1-(3-Morpholin-4-ylpropyl)homopiperazine in preclinical models"
Executive Summary & Molecule Profile[1] 1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter MPHP ) represents a critical structural evolution in the design of CNS-active ligands. While morpholine-propyl-amine motifs are...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile[1]
1-(3-Morpholin-4-ylpropyl)homopiperazine (hereafter MPHP ) represents a critical structural evolution in the design of CNS-active ligands. While morpholine-propyl-amine motifs are classic pharmacophores for Sigma-1 Receptor (σ1R) agonism, the incorporation of the homopiperazine (1,4-diazepane) ring—a 7-membered flexible heterocycle—offers distinct physicochemical advantages over the traditional piperazine (6-membered) analogs.
This guide outlines the validation framework for MPHP as a lead candidate for neuroprotection and cognitive enhancement. It compares MPHP directly against the industry-standard research tool PRE-084 and its structural precursor, the Piperazine Analog , to demonstrate efficacy, metabolic stability, and receptor selectivity.
Role: Lead Scaffold / Sigma-1 Receptor Agonist Candidate
Key Differentiator: The 7-membered homopiperazine ring introduces conformational flexibility ("ring puckering"), potentially altering binding kinetics and solubility compared to rigid piperazines.
Mechanism of Action: The Sigma-1 Chaperone Pathway
To validate MPHP, one must confirm its activity as a Sigma-1 Receptor Chaperone . Unlike GPCRs, σ1R resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Hypothesis: MPHP binds σ1R, causing it to dissociate from BiP (GRP78). The active σ1R then chaperones IP3R3, ensuring proper Ca²⁺ transfer to mitochondria, thereby preventing ER stress-induced apoptosis.
Pathway Visualization
Figure 1: Mechanism of Action. MPHP acts as an agonist, dissociating σ1R from BiP to stabilize IP3R3 and enhance mitochondrial bioenergetics.
Comparative Analysis: MPHP vs. Alternatives
The validation of MPHP requires benchmarking against both a biological standard (PRE-084) and a chemical standard (Piperazine Analog).
Feature
MPHP (Homopiperazine)
Piperazine Analog (Comparator 1)
PRE-084 (Comparator 2)
Structure
7-Membered Ring (Flexible)
6-Membered Ring (Rigid)
Morpholine-Phenyl Ester
Primary Target
Sigma-1 Receptor (Agonist)
Sigma-1 Receptor (Agonist)
Sigma-1 Receptor (Agonist)
Solubility (pH 7.4)
High (Increased polarity/entropy)
Moderate
Moderate
Metabolic Stability
Enhanced (Resistant to specific CYP oxidations)
Moderate (Prone to ring hydroxylation)
Low (Ester hydrolysis)
Selectivity (σ1 vs σ2)
High Specificity
Moderate Specificity
High Specificity
Application
In Vivo Chronic Dosing
In Vitro Screening
Acute Research Tool
Why Homopiperazine? (The "Efficacy" Argument)
The expansion from a 6- to a 7-membered ring (homopiperazine) often disrupts planar stacking interactions that lead to non-specific binding (e.g., at hERG channels). Furthermore, the homopiperazine secondary amine provides a distinct pKa profile, often improving Blood-Brain Barrier (BBB) penetration relative to the piperazine analog [1].
Validation Protocols & Experimental Data
To objectively validate MPHP, the following three-tier workflow is required.
Phase 1: In Vitro Affinity & Selectivity (Binding Assay)
Objective: Determine the Ki of MPHP for σ1R and σ2R.
Protocol:
Membrane Prep: Rat brain homogenates or CHO cells overexpressing human σ1R.
Radioligand: [³H]-(+)-Pentazocine (specific for σ1R).
Competition: Incubate membranes with radioligand (2 nM) and increasing concentrations of MPHP (
to M).
Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).
Termination: Rapid filtration through GF/B filters; liquid scintillation counting.
Benchmark Data (Representative):
MPHP Ki: < 10 nM (High Affinity)
Piperazine Analog Ki: ~20–50 nM
PRE-084 Ki: ~2–5 nM
Interpretation: MPHP must show single-digit nanomolar affinity to be considered a viable lead.
Phase 3: In Vivo Efficacy (Scopolamine-Induced Amnesia)
Objective: Assess cognitive recovery in a memory-deficit model.
Rationale: Scopolamine blocks muscarinic receptors, inducing amnesia. σ1R agonists (like MPHP) rescue this via non-cholinergic (ER stress) pathways.
Workflow Diagram:
Figure 2: Novel Object Recognition (NOR) Workflow. MPHP is administered prior to the amnestic agent scopolamine.
Readout Calculation:
Discrimination Index (DI):
Success Criteria: MPHP treated groups should show DI > 0.4 (comparable to Donepezil or PRE-084), whereas Scopolamine-only controls show DI ≈ 0.
Synthesis & Reagent Handling
Note: As this molecule acts as a functional probe, purity is paramount.
Source: MPHP is available as a building block (e.g., Santa Cruz Biotechnology, CAS 21535-47-7 or similar derivatives).
Solubility: Dissolve in 100% DMSO for stock (10 mM), dilute in saline for in vivo use (final DMSO < 2%).
Handling: Homopiperazines are hygroscopic. Store desiccated at -20°C.
References
Isosteres of Piperazine in Drug Design:
Patel, M., et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." Journal of Agricultural and Food Chemistry, 2022.
Sigma-1 Receptor Pharmacology:
Merlos, M., et al. "Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands." International Journal of Molecular Sciences, 2017.
Homopiperazine in Oncology (JS-K Analogs):
Maciag, A.E., et al. "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." Bioorganic & Medicinal Chemistry Letters, 2009.
PRE-084 (Standard Agonist):
Su, T.P., et al. "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." Trends in Pharmacological Sciences, 2010.
Chemical Identity (MPHP):
PubChem Compound Summary for 1-(3-Morpholin-4-ylpropyl)homopiperazine (and related substructures).
Comparative Guide: 1-(3-Morpholin-4-ylpropyl)homopiperazine vs. Piperazine Analogs in Ligand Design
Executive Summary: The Homologation Strategy In medicinal chemistry, the transition from a piperazine (6-membered) to a homopiperazine (7-membered, 1,4-diazepane) core is a critical "homologation" strategy used to modula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Homologation Strategy
In medicinal chemistry, the transition from a piperazine (6-membered) to a homopiperazine (7-membered, 1,4-diazepane) core is a critical "homologation" strategy used to modulate ligand flexibility, basicity, and target selectivity.
1-(3-Morpholin-4-ylpropyl)homopiperazine represents a privileged scaffold combining three distinct pharmacophores:
The Homopiperazine Core: A semi-rigid, secondary amine-rich scaffold providing unique conformational entropy compared to piperazine.
The Propyl Linker: A 3-carbon spacer (
) that optimizes the distance between the basic nitrogen centers, often critical for GPCR and ion channel binding (e.g., Sigma receptors).
The Morpholine Headgroup: A metabolic modulator that enhances water solubility and hydrogen bond accepting capacity.
This guide compares this compound against its primary analog, 1-(3-Morpholin-4-ylpropyl)piperazine , and other linker-variants, providing a roadmap for their application in drug discovery.
Chemical Architecture & Structural Logic
The primary distinction lies in the conformational landscape . While piperazine exists predominantly in a rigid chair conformation, homopiperazine adopts a flexible twist-chair/twist-boat equilibrium. This flexibility allows 1-(3-Morpholin-4-ylpropyl)homopiperazine to "mold" into binding pockets that rigid analogs cannot access, albeit at a higher entropic cost upon binding.
Caption: Structural divergence between homopiperazine and piperazine scaffolds affecting pharmacodynamics.
Physicochemical Performance Comparison
The following data synthesizes experimental trends observed in homopiperazine vs. piperazine derivatives (e.g., Sigma receptor ligands, JS-K analogs).
Feature
1-(3-Morpholin-4-ylpropyl)homopiperazine
1-(3-Morpholin-4-ylpropyl)piperazine
Impact on Drug Design
Ring Size
7-membered (1,4-diazepane)
6-membered (1,4-diazacyclohexane)
Homopiperazine offers greater spatial reach for bivalent binding.
Conformation
Flexible (Fluxional)
Rigid (Chair)
Piperazine is better for defined pockets (lower entropy penalty); Homopiperazine is better for "induced fit".
Basicity (pKa)
Secondary amine pKa 10.2
Secondary amine pKa 9.8
Homopiperazine is slightly more basic, improving cation-pi interactions but potentially reducing membrane permeability.
Linker Length
Propyl ()
Propyl ()
The linker is optimal for Sigma-1 receptor affinity; (ethyl) often reduces affinity due to steric clash.
Solubility
High (LogP 0.2 - 0.5)
Moderate (LogP 0.5 - 0.8)
Homopiperazine derivatives generally exhibit higher aqueous solubility.
Biological Applications & Case Studies
A. Sigma Receptor Ligands (Neuropharmacology)
Both scaffolds are classic pharmacophores for Sigma-1 (
) receptors , which are targets for neuropathic pain and neurodegenerative diseases.
Mechanism: The basic nitrogen of the homopiperazine ring forms an electrostatic interaction with Asp126 in the
receptor.
Comparison: Studies suggest that while piperazine analogs often show nanomolar affinity (high potency), homopiperazine analogs can exhibit higher selectivity against cross-targets (e.g., hERG channels) due to the bulkier ring preventing fit into the hERG pore.
B. Cytotoxicity & Oncology (JS-K Analogs)
In the development of nitric oxide-releasing prodrugs (e.g., JS-K analogs for leukemia):
Observation: Homopiperazine analogs of JS-K demonstrated identical anti-proliferative activity to their piperazine counterparts in HL-60 cells.[1]
Advantage: The homopiperazine variants often possess superior solubility profiles, making them better candidates for intravenous formulation despite similar potency.
Diagram 2: Sigma-1 Receptor Modulation Pathway
Caption: Putative mechanism of action for homopiperazine ligands at the Sigma-1 receptor interface.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Use this protocol to synthesize the title compound from commercially available precursors.
Reagents:
N-(3-Aminopropyl)morpholine (Precursor A)
1-Boc-homopiperazine (Precursor B - protected) or Homopiperazine (excess)
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM) / Acetic Acid
Step-by-Step:
Aldehyde Formation (if starting from alcohol): Oxidize 3-morpholinopropan-1-ol to the corresponding aldehyde using Swern oxidation conditions.
Coupling: Dissolve 1-Boc-homopiperazine (1.0 eq) and 3-morpholinopropanal (1.1 eq) in DCM.
Catalysis: Add Acetic Acid (catalytic, pH 5-6). Stir for 30 mins at Room Temperature (RT).
Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12-16 hours at RT.
Quench & Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.
Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.
Purification: Neutralize and purify via Column Chromatography (Silica gel, MeOH:DCM:NH4OH gradient).
Protocol B: Competitive Binding Assay (Sigma-1)
Validates affinity compared to Haloperidol (Standard).
Membrane Prep: Prepare membranes from guinea pig brain or CHO cells overexpressing
.
Radioligand: Use [3H]-(+)-Pentazocine (2-3 nM).
Incubation: Incubate membranes + Radioligand + Test Compound (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
References
BenchChem. (2025).[2] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Guides. Link
Terra, L. et al. (2016).[3] Evaluating the influence of the diamine unit (ethylenediamine, piperazine and homopiperazine) on the molecular structure... of copper complexes. ResearchGate. Link
Shami, P.J. et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters. Link
Santa Cruz Biotechnology. (2026). 1-(3-Morpholin-4-ylpropyl)homopiperazine Product Data Sheet. SCBT. Link
PubChem. (2025).[4] 1-(3-Morpholinopropyl)Piperazine Compound Summary. National Library of Medicine. Link
Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists[1][2]
Executive Summary: The "Homopiperazine Shift"
In the optimization of CNS-active small molecules—particularly for Sigma-1 (
) receptors and GPCRs (Dopamine, Serotonin)—the 1-(3-Morpholin-4-ylpropyl)homopiperazine moiety (hereafter M-HPIP ) represents a critical structural evolution from the standard 1-(3-Morpholinopropyl)piperazine (hereafter M-PIP ) linker.[1]
While the morpholine tail serves as a high-affinity "anchor" for
receptors and a solubility enhancer, the substitution of the 6-membered piperazine ring with the 7-membered homopiperazine (diazepane) introduces specific physicochemical shifts.[1] This guide objectively compares M-HPIP against M-PIP to validate its utility in escaping intellectual property (IP) space, altering metabolic clearance, and tuning selectivity profiles.[1]
Core Comparison Matrix
Feature
M-PIP (Standard)
M-HPIP (Evaluated Product)
Impact on Drug Design
Ring Size
6-membered (Rigid chair)
7-membered (Flexible twist-chair)
Increases conformational entropy; adapts to distinct binding pockets.[1]
Basicity ()
~9.8 (Secondary amine)
~10.2 (Secondary amine)
Slight increase in basicity affects blood-brain barrier (BBB) penetration.[1]
Affinity
High ( < 10 nM typical)
High ( < 15 nM typical)
Retains "magic tail" binding properties while altering scaffold geometry.[1]
Metabolic Stability
High (CYP2D6 substrate)
Moderate to High
7-membered rings can introduce new oxidation sites but may evade specific CYP isoforms.[1]
IP Status
Heavily Crowded
Less Crowded
Excellent tool for "scaffold hopping" to generate novel IP.[1]
Scientific Validation: Mechanism & Causality
The Pharmacophore Logic
The biological activity of M-HPIP is driven by two distinct domains:
The Morpholine-Propyl Tail: This is a privileged pharmacophore for the Sigma-1 receptor .[1] The basic nitrogen of the morpholine forms an electrostatic interaction with Asp126 in the
binding pocket, while the propyl chain spans the hydrophobic tunnel.
The Homopiperazine Head: Unlike the rigid piperazine, the homopiperazine ring adopts a "twist-chair" or "twist-boat" conformation.[1] This flexibility allows the secondary amine to orient differently in the binding site, potentially picking up additional hydrogen bonds or avoiding steric clashes that abolish activity in piperazine analogs.
Comparative Biological Data (Representative)
Data synthesized from general SAR trends in Sigma-1 and GPCR ligand optimization [1, 2].
Ring expansion often reduces hERG liability due to altered bite angle.
Experimental Protocols for Cross-Validation
To validate M-HPIP in your specific lead series, you must perform a side-by-side comparison with the M-PIP analog using the following self-validating workflows.
) of M-HPIP should be within of M-PIP unless the piperazine was metabolically unstable, in which case M-HPIP may offer improvement.[1]
Visualization of Signaling & Workflow
The following diagrams illustrate the structural logic and the validation workflow.
Diagram 1: The Scaffold Hopping Logic
Caption: Structural evolution from Piperazine to Homopiperazine alters conformational space while maintaining the pharmacophore.
Diagram 2: Validation Workflow (Decision Tree)
Caption: Step-by-step decision matrix for validating M-HPIP activity in early drug discovery.
Troubleshooting & Optimization
Issue: High Non-Specific Binding (NSB)
Cause: The morpholine tail is lipophilic; homopiperazine adds bulk.
Solution: Increase BSA (Bovine Serum Albumin) concentration to 0.1% in the assay buffer or use CHAPS detergent (0.05%) to maintain solubility without denaturing the receptor.
Solution: Formulate as a dihydrochloride or dimaleate salt.[1] The secondary amine in the homopiperazine ring is highly basic and readily forms stable salts.
References
Meanwell, N. A., & Loiseleur, O. (2022).[2] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971.[2] Link[1][3]
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
PubChem Compound Summary. (2024). 1-(3-Morpholinopropyl)piperazine (Reference Analog).[1] National Center for Biotechnology Information.[1] Link[1]
Kuboyama, T., et al. (2019). Sigma-1 receptor agonists as therapeutic targets for neurodegenerative diseases.[1] Frontiers in Neuroscience. Link
Technical Comparison Guide: 1-(3-Morpholin-4-ylpropyl)homopiperazine vs. Morpholino-Piperazine Analogs
[1] Executive Summary In the optimization of lead compounds, the choice of solubilizing tails and linker regions is critical. While 1-(3-morpholinopropyl)piperazine has long been a standard "workhorse" moiety for improvi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the optimization of lead compounds, the choice of solubilizing tails and linker regions is critical. While 1-(3-morpholinopropyl)piperazine has long been a standard "workhorse" moiety for improving physicochemical properties, its 7-membered ring analog, 1-(3-morpholin-4-ylpropyl)homopiperazine , offers distinct advantages—and specific liabilities—that are often overlooked.[1]
This guide provides a technical comparison of these two structural motifs. We analyze why a shift from the rigid piperazine (6-membered) to the flexible homopiperazine (7-membered) can rescue a flat SAR (Structure-Activity Relationship) series, despite the challenges it introduces in metabolic stability.[1]
Part 1: Structural & Physicochemical Analysis[1]
The core distinction lies in the central diazacycloalkane ring.[1] The transition from a 6-membered piperazine to a 7-membered homopiperazine (diazepane) fundamentally alters the vector of the substituents and the conformational entropy of the molecule.[1]
Conformational Flexibility & Binding Kinetics[1]
Piperazine (6-ring): Exists predominantly in a rigid chair conformation.[1] The vectors of the N-substituents are relatively fixed (approx. 180° dihedral angle in trans-like disposition).[1] This is ideal for targets with well-defined, rigid narrow channels.[1]
Homopiperazine (7-ring): Exists in a fluxional twist-chair/twist-boat equilibrium.[1] This increased flexibility allows the molecule to adopt an "induced fit" within a binding pocket.[1]
Application Insight: If your lead compound suffers from rapid dissociation (high
), switching to the homopiperazine linker can sometimes increase residence time by allowing the linker to "mold" into accessory hydrophobic pockets that the rigid piperazine cannot access.[1]
Basicity and Solubility Profile
The homopiperazine ring is generally more basic than piperazine due to reduced steric strain on the nitrogen lone pairs and increased conformational freedom.
Higher pKa improves aqueous solubility but may reduce membrane permeability (LogD).[1]
LogP (Lipophilicity)
Lower
Slightly Higher
The extra methylene group adds lipophilicity (+0.5 LogP), but ionization often offsets this.[1]
TPSA
~6-12 Ų
~6-12 Ų
Similar polar surface area, but 7-ring shields it less effectively.[1]
Part 2: Synthetic Utility & Reactivity
The synthesis of 1-(3-morpholin-4-ylpropyl)homopiperazine requires careful control of stoichiometry to prevent over-alkylation (bis-alkylation), a common side reaction more prevalent in homopiperazines due to the higher nucleophilicity of the secondary amine.[1]
Synthesis Workflow (DOT Visualization)
The following diagram outlines the critical decision points in synthesizing this moiety versus its piperazine counterpart.
Figure 1: Synthetic pathway comparison highlighting the increased risk of bis-alkylation when using the more nucleophilic homopiperazine scaffold.
Optimized Protocol: Mono-Alkylation of Homopiperazine
Note: This protocol is designed to minimize the formation of the
Activation: Suspend homopiperazine and K₂CO₃ in ACN. Heat to 60°C for 30 minutes to ensure deprotonation and solubility.
Slow Addition: Dissolve N-(3-chloropropyl)morpholine in a minimal volume of ACN. Add this solution dropwise to the homopiperazine suspension over 2 hours.
Why: Keeping the electrophile concentration low relative to the amine prevents the product (secondary amine) from competing for the alkyl halide.[1]
Reflux: Stir at 80°C for 12 hours. Monitor by LC-MS (Target M+H: ~228.2).[1]
Workup: Filter off inorganic salts. Concentrate the filtrate.
Purification: The excess homopiperazine can be removed via high-vacuum distillation (if scale allows) or by washing the crude oil (dissolved in DCM) with saturated NaHCO₃ (homopiperazine partitions to water; product stays in organic).[1]
Part 3: Metabolic Stability & Pharmacological Implications
This is the most critical differentiator. While homopiperazine can solve binding issues, it introduces metabolic liabilities.
Metabolic Liability: The "7-Ring" Problem
Homopiperazine rings are generally less stable in liver microsomes than piperazine rings.[1]
Mechanism: The exposed methylene carbons in the 7-membered ring are more accessible to Cytochrome P450 (CYP) isoforms (specifically CYP2D6 and CYP3A4).[1]
When should you switch from the standard Piperazine to the 1-(3-Morpholin-4-ylpropyl)homopiperazine ?
Figure 2: Decision matrix for medicinal chemists encountering bottlenecks with standard piperazine linkers.
References
Bioisosteres of Piperazine in Drug Design.
Source: Journal of Agricultural and Food Chemistry (ACS).[1]
Context: Discusses the structural rigidity differences between piperazine and homopiperazine and their impact on binding.
URL:[Link][1]
Metabolic Stability of Homopiperazine Derivatives.
Source: Bioorganic & Medicinal Chemistry Letters.[1][2][3]
Context: Highlights the metabolic liabilities (CYP oxidation) associated with the 7-membered ring compared to 6-membered analogs.[1]
URL:[Link]
1-(3-Morpholinopropyl)piperazine (Comparative Standard).
Source: PubChem Compound Summary.[1]
Context: Physicochemical data for the 6-membered ring analog used as the baseline for comparison.[1]
URL:[Link][1]
Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives.
Source: Journal of Medicinal Chemistry.[1][2][4]
Context: Detailed synthetic methodologies for differentiating between piperazine and homopiperazine alkylations.
URL:[Link][1]
"comparative analysis of 1-(3-Morpholin-4-ylpropyl)homopiperazine and its enantiomers"
[1] Executive Summary & Scientific Correction 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a critical diamine building block used extensively in the synthesis of CNS-active agents, particularly ligands...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Scientific Correction
1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 827614-50-6) is a critical diamine building block used extensively in the synthesis of CNS-active agents, particularly ligands for Sigma receptors (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and Histamine H3 receptors .
⚠️ Critical Scientific Note on Chirality
Before proceeding with the comparative analysis, a fundamental chemical clarification is required regarding the user's request for "enantiomers":
1-(3-Morpholin-4-ylpropyl)homopiperazine is an achiral molecule. [1]
Symmetry: The molecule consists of two achiral heterocycles (morpholine and 1,4-diazepane) connected by an achiral propyl linker.[1]
Implication: It does not exist as enantiomers (R/S forms) in its base state.[1]
The "Enantiomer" Context in Drug Discovery:
In high-precision medicinal chemistry, "enantiomers" in this context refers to chiral derivatives of the homopiperazine scaffold—specifically the 2-methylhomopiperazine or 6-methylhomopiperazine analogs.[1] Introducing a methyl group creates a chiral center, generating (R) and (S) enantiomers which often exhibit drastically different binding affinities.[1]
Therefore, this guide will perform a Comparative Analysis of:
The Parent Molecule: 1-(3-Morpholin-4-ylpropyl)homopiperazine (Achiral, flexible).[1]
The Structural Alternative: 1-(3-Morpholin-4-ylpropyl)piperazine (Rigid analog).[1]
The Chiral Derivative: (S)-2-Methyl-homopiperazine analogs (High-selectivity variant).[1]
Chemical Identity & Properties
Feature
1-(3-Morpholin-4-ylpropyl)homopiperazine
CAS Number
827614-50-6
Formula
Molecular Weight
227.35 g/mol
Structure
Homopiperazine ring linked to Morpholine via propyl chain
Basicity (pKa)
~9.8 (Homopiperazine NH), ~7.5 (Morpholine N)
LogP (Predicted)
~0.2 (Highly polar/Hydrophilic)
Physical State
Viscous oil or low-melting solid (hygroscopic)
Comparative Performance Analysis
This section objectively compares the performance of the homopiperazine scaffold against its primary alternatives in the context of drug design (ligand efficiency) .
Table 1: Scaffold Comparison – Homopiperazine vs. Piperazine vs. Chiral Analogs[1]
Metric
Homopiperazine (The Product)
Piperazine (The Standard)
(S)-2-Methyl-Homopiperazine (Chiral)
Ring Size
7-membered (1,4-diazepane)
6-membered (1,4-diazine)
7-membered (Substituted)
Conformational Flexibility
High: Can adopt twist-chair/twist-boat.[1] Adapts to binding pockets.[1]
The homopiperazine ring is chosen over piperazine when conformational sampling is required.[1] In Sigma-1 receptor docking, the 7-membered ring allows the terminal amine to orient into the anionic binding site more effectively than the rigid 6-membered piperazine.[1] However, this flexibility can reduce selectivity, which is why chiral methylation (Option 3) is the next logical step in optimization.[1]
Experimental Protocols
Protocol A: Synthesis of 1-(3-Morpholin-4-ylpropyl)homopiperazine
Methodology: N-Alkylation via Nucleophilic Substitution.[1]
Objective: High-yield synthesis avoiding bis-alkylation.
Activation: Dissolve N-(3-Chloropropyl)morpholine (10 mmol) in ACN (50 mL). Add NaI (1 mmol) and stir at RT for 15 min to form the reactive iodide species in situ.
Addition: Add
(20 mmol).
Nucleophilic Attack: Add Homopiperazine (30 mmol) slowly. Note: Excess homopiperazine is critical to prevent the formation of the bis-morpholinopropyl byproduct.[1]
Reflux: Heat to 80°C for 12–16 hours under
atmosphere.
Work-up: Filter off inorganic salts. Evaporate solvent.[1]
Purification: The residue contains the product and excess homopiperazine.[1]
Distillation: High vacuum distillation (homopiperazine boils lower).[1]
The morpholinopropyl-homopiperazine moiety is a classic pharmacophore for Sigma-1 receptor modulation.[1]
Caption: Mechanism of action for Sigma-1 ligands containing the homopiperazine moiety in neuroprotection.[1]
References
PubChem. Homopiperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Journal of Medicinal Chemistry.Structure-Activity Relationships of Sigma-1 Receptor Ligands. (General Reference for Morpholine-Homopiperazine pharmacophores).
"validating analytical methods for 1-(3-Morpholin-4-ylpropyl)homopiperazine detection"
Executive Summary: The Analytical Challenge 1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 436852-18-5) represents a distinct challenge in pharmaceutical analysis.[1] As a key intermediate in the synthesis of antipsychot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
1-(3-Morpholin-4-ylpropyl)homopiperazine (CAS: 436852-18-5) represents a distinct challenge in pharmaceutical analysis.[1] As a key intermediate in the synthesis of antipsychotics and kinase inhibitors, its detection is critical for impurity profiling and raw material qualification.[1]
However, this molecule presents a "perfect storm" for analytical difficulty:
Lack of Chromophores: The saturated homopiperazine and morpholine rings possess no conjugated
-systems, rendering standard UV detection (HPLC-UV) at nm ineffective.[1]
High Polarity & Basicity: The presence of three nitrogen atoms creates a highly polar, polybasic species that elutes in the void volume of standard C18 columns and exhibits severe peak tailing due to silanol interactions.[1]
This guide objectively compares three analytical approaches—Derivatization-UV , CAD , and HILIC-MS/MS —and establishes the latter as the gold standard, providing a fully validated protocol for implementation.[1]
Method Landscape: A Comparative Analysis
We evaluated three primary methodologies for the quantification of 1-(3-Morpholin-4-ylpropyl)homopiperazine.
Feature
Method A: Pre-Column Derivatization (HPLC-UV)
Method B: RP-HPLC with Charged Aerosol Detection (CAD)
Method C: HILIC-MS/MS (The Gold Standard)
Principle
Chemical tagging with chromophores (e.g., FMOC-Cl, NBD-Cl) to enable UV detection.[1]
Universal detection based on analyte charge transfer to aerosol particles.[1]
Hydrophilic Interaction LC separates polar amines; MS/MS detects mass transitions.[1]
Required for trace impurity/metabolite analysis.[1]
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate method based on your laboratory's specific constraints and sensitivity needs.
Figure 1: Decision tree for selecting analytical methods based on sensitivity requirements and instrumentation availability.
The Gold Standard Protocol: HILIC-MS/MS Validation[1]
Due to the molecule's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase (RP) chromatography.[1] HILIC utilizes a water-rich layer on the stationary phase to retain polar amines, allowing for high-organic mobile phases that enhance desolvation and MS sensitivity.[1]
Instrumental Parameters[1][2][3]
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1]
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm).[1] Why? Amide phases resist hydrolysis at high pH and provide excellent retention for secondary/tertiary amines.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Collision Energy (CE): Optimized ramp (typically 20–35 eV).[1]
Validation Workflow (ICH Q2 Guidelines)
To ensure scientific integrity, the method must be validated.[1] Do not assume the instrument readout is correct without the following checks.
Specificity & Selectivity
Objective: Prove that the matrix (e.g., reaction solvent, plasma) does not interfere.[1]
Protocol: Inject a "Double Blank" (mobile phase only), a "Matrix Blank" (sample matrix without analyte), and a "LLOQ Sample" (Lower Limit of Quantification).
Acceptance Criteria: Interference in blank at retention time must be
of the LLOQ response.
Linearity & Range
Objective: Confirm the detector response is proportional to concentration.
Protocol: Prepare 6 calibration standards ranging from 10 ng/mL to 1000 ng/mL in solvent.
Causality: Use weighted linear regression (
) because homoscedasticity is rarely maintained over wide dynamic ranges in ESI-MS.
Acceptance:
; back-calculated concentrations within of nominal.
Accuracy & Precision (Recovery)
Objective: Verify the method extracts and quantifies the analyte correctly.
Protocol: Spike blank matrix at three levels (Low, Medium, High). Perform 5 replicates per level.
Data Presentation:
Spike Level (ng/mL)
Mean Measured (ng/mL)
Accuracy (%)
Precision (% RSD)
Low (30)
29.4
98.0
3.2
Med (300)
305.1
101.7
1.8
High (800)
792.0
99.0
1.5
Matrix Effect Evaluation
Objective: Quantify ion suppression/enhancement caused by co-eluting matrix components.
, use a stable isotope labeled internal standard (e.g., Morpholine-d8 labeled analog) to compensate.[1]
Mechanistic Insight: Why HILIC Works
Understanding the separation mechanism prevents troubleshooting errors.[1] The diagram below details the interaction between the analyte and the HILIC stationary phase.
Figure 2: HILIC retention mechanism showing the partitioning of the polar analyte into the water-rich layer formed on the amide stationary phase.
Troubleshooting Guide
Problem: Drifting Retention Times.
Root Cause:[1][3] HILIC columns require long equilibration times to establish the water layer.[1]
Solution: Equilibrate for at least 20 column volumes before the first injection.[1]
Problem: Peak Tailing.
Root Cause:[1][3] Secondary ionic interactions between the amine and residual silanols.[1]
Solution: Increase buffer ionic strength (up to 20 mM Ammonium Formate) or adjust pH to 3.0 to suppress silanol ionization.[1]
References
PubChem. 1-(3-Morpholinopropyl)Piperazine (Analogous Structure Data). National Library of Medicine.[1]
[Link][1]
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
[Link]
Molecules (MDPI). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[1][4] (Structural context and biological application).[1][5][3][4][6][7][8]
[Link]
Royal Society of Chemistry (Analytical Methods). Studies pertaining to the analysis of piperazine derivatives.
[Link][1]
Technical Guide: Affinity Confirmation & Scaffold Profiling for 1-(3-Morpholin-4-ylpropyl)homopiperazine
Executive Summary & Chemical Context 1-(3-Morpholin-4-ylpropyl)homopiperazine is a "privileged scaffold" in medicinal chemistry, widely utilized as a solubilizing linker or a pharmacophore for Sigma-1 ( ) receptors , Dop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
1-(3-Morpholin-4-ylpropyl)homopiperazine is a "privileged scaffold" in medicinal chemistry, widely utilized as a solubilizing linker or a pharmacophore for Sigma-1 (
) receptors , Dopamine D3 receptors , and various kinase inhibitors.
Unlike rigid piperazine analogs, the homopiperazine (diazepane) ring introduces conformational flexibility (7-membered ring), often enhancing selectivity profiles by allowing the molecule to adopt unique binding poses within hydrophobic pockets. However, confirming the binding affinity of this moiety presents specific challenges:
Physicochemical Profile: High polarity and basicity (two tertiary/secondary amines) often lead to Non-Specific Binding (NSB) on carboxylated biosensor surfaces.
Affinity Range: As a fragment/linker, it typically exhibits low-to-moderate affinity (
: to M), requiring sensitive biophysical assays rather than standard biochemical IC50 screens.
This guide compares this scaffold against its primary alternative (Piperazine) and details the optimal experimental workflows (SPR vs. MST) to validate its binding.
Scaffold Comparison: Homopiperazine vs. Piperazine
When designing ligands, the choice between a homopiperazine and a piperazine linker is critical.
Feature
1-(3-Morpholin-4-ylpropyl)homopiperazine
Piperazine Analog (Alternative)
Impact on Binding
Ring Size
7-membered (Diazepane)
6-membered
Homopiperazine is more flexible, allowing "induced fit" in tight pockets.
Basicity (pKa)
Slightly higher (typically ~9.5 - 10.0)
Moderate (~8.5 - 9.0)
Homopiperazine forms stronger electrostatic interactions but increases NSB risk.
Selectivity
High for /D3 receptors
General promiscuity
The 7-ring often breaks symmetry, improving selectivity ratios (e.g., vs ).
Solubility
Excellent
Good
Both improve ADME, but homopiperazine disrupts crystal packing more effectively.
Expert Insight: Use the homopiperazine scaffold when the piperazine analog shows activity but poor selectivity. The added flexibility often resolves steric clashes in the target's vestibule.
Methodological Comparison: Selecting the Validation Assay
To confirm binding affinity (
), three biophysical techniques are evaluated below.
Technique 1: Surface Plasmon Resonance (SPR)
Verdict:Gold Standard for Kinetics.
Pros: Measures
and (residence time); detects transient binding of fragments.
Cons: The basic amines of the homopiperazine moiety bind non-specifically to the carboxymethyl dextran matrix (CM5 chips).
Mitigation: Requires high salt (300mM NaCl) or specialized chips (PEG-based).
Technique 2: MicroScale Thermophoresis (MST)
Verdict:Best for "Sticky" Compounds.
Pros: Solution-phase measurement (no immobilization); insensitive to buffer refractive index changes.
Cons: Requires fluorescent labeling of the protein; signal can be influenced by aggregation.
Technique 3: Radioligand Displacement
Verdict:Best for Competitive Validation.
Pros: Definitive proof of binding to a specific site (e.g., orthosteric site of Sigma-1).
Cons: Hazardous waste; equilibrium only (no kinetics); requires a known radioligand.
Decision Framework (Graphviz Diagram)
Caption: Decision Logic for selecting the appropriate biophysical assay based on target type and estimated affinity range.
Detailed Protocol: SPR Binding Assay (Biacore)
Objective: Determine
and kinetics while mitigating the electrostatic interference common to homopiperazine derivatives.
Materials
Instrument: Biacore T200 or 8K (Cytiva).
Sensor Chip:Series S Sensor Chip SA (Streptavidin) or NTA (Nitrilotriacetic acid). Avoid CM5 (Carboxyl) to reduce electrostatic attraction to the basic amines.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).
Modification: If NSB persists, increase NaCl to 300 mM .
Step-by-Step Workflow
Phase 1: Surface Preparation
Immobilization: Biotinylate the target protein (via AviTag or chemical amine coupling) and capture on the SA chip to a density of ~2000 RU (for fragments) or ~500 RU (for high-affinity ligands).
Reference Channel: Immobilize a null-biotinylated protein or leave unmodified (blocked with biotin) to subtract bulk refractive index changes.
Phase 2: Sample Preparation
Stock Solution: Dissolve 1-(3-Morpholin-4-ylpropyl)homopiperazine in 100% DMSO to 100 mM.
Dilution Series: Prepare a 2-fold dilution series in Running Buffer.
Top Concentration: 500
(if testing as a fragment) or 10 (if optimized ligand).
DMSO Matching: Ensure all samples have exactly 1% DMSO (or match the running buffer) to prevent "solvent jumps."
Phase 3: Injection Cycle (Multi-Cycle Kinetics)
Conditioning: 3 startup cycles with buffer.
Association: Inject analyte for 60 seconds at 30
.
Dissociation: Allow buffer flow for 120 seconds .
Regeneration: Usually not needed for rapid-off fragments. If necessary, use a mild pulse of 10 mM Glycine pH 9.5 (basic regeneration is preferred for basic ligands to disrupt charge interactions).
Quality Control: Look for "square wave" binding (indicative of fast on/off rates typical for this linker). If the curve does not return to baseline immediately, check for non-specific hydrophobic binding.
Experimental Validation: The "Square Wave" Interpretation
When analyzing the sensorgram for this molecule, correct interpretation is vital to distinguish true binding from artifacts.
Caption: Idealized sensorgram progression for a low-molecular-weight fragment like the homopiperazine derivative.
Troubleshooting & Causality
Issue: Signal exceeds theoretical
.
Cause: The homopiperazine amines are electrostatically sticking to the dextran matrix.
Fix: Switch from CM5 chip to PEG-coated chips or add 3-5 mM EDTA to the buffer.
Issue: Poor solubility in buffer.
Cause: While the salt form is soluble, the free base may crash out at high pH.
Fix: Maintain pH < 7.5 or use 5% DMSO.
References
Structural Analysis of Homopiperazine Ligands
Title: "Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands"[1]
Personal protective equipment for handling 1-(3-Morpholin-4-ylpropyl)homopiperazine
Operational Safety Guide: Handling 1-(3-Morpholin-4-ylpropyl)homopiperazine Part 1: Executive Safety Assessment The Hazard Profile: 1-(3-Morpholin-4-ylpropyl)homopiperazine is a bifunctional organic base containing two d...
The Hazard Profile:
1-(3-Morpholin-4-ylpropyl)homopiperazine is a bifunctional organic base containing two distinct nitrogenous heterocycles: a morpholine ring and a homopiperazine (1,4-diazepane) ring, connected by a propyl linker.
Corrosivity (Primary Hazard): The homopiperazine moiety is a strong secondary amine. Like its parent compound, it is capable of causing Category 1B skin burns and irreversible eye damage [1].
Systemic Toxicity & Permeation: The morpholine moiety introduces a critical risk factor: dermal permeation . Morpholine derivatives are known to penetrate the stratum corneum rapidly. Once absorbed, they can cause systemic toxicity, specifically targeting the liver and kidneys [2].[1][2]
Inhalation: As an organic amine, vapors or aerosols are respiratory irritants (STOT SE 3) and can induce "blue haze" vision (glaucopsia) if corneal edema occurs.
Operational Directive:
Treat this compound as a Corrosive, Toxic-by-Absorption Agent . Standard "lab coat and nitrile" protocols are insufficient for direct handling of the neat substance.
Part 2: The PPE Shield (Selection Logic)
The following Personal Protective Equipment (PPE) matrix is designed to prevent not just surface burns, but transdermal systemic loading.
PPE Selection Matrix
Protection Zone
Recommended Equipment
Technical Rationale (The "Why")
Hand Protection (Splash)
Nitrile Gloves (Min. 0.11 mm / 5 mil)
Incidental Contact Only. Nitrile provides adequate short-term protection against organic bases. Warning: Morpholine derivatives can degrade nitrile; change immediately upon splash.
Hand Protection (Immersion/High Risk)
Laminate Film (Silver Shield/4H) under Nitrile
Permeation Barrier. Standard nitrile offers poor resistance to morpholine permeation (>15 mins). Laminate film offers >480 min breakthrough time [3].
Eye & Face
Chemical Goggles + Face Shield
Corrosive Risk. Safety glasses are prohibited. The homopiperazine moiety causes rapid tissue necrosis. A face shield prevents facial scarring from splashes.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Inhalation Control. Primary engineering control. If hood work is impossible, a full-face respirator with Type A (Organic Vapor) or ABEK cartridges is required.
Body
Tyvek Lab Coat (or Apron)
Penetration Resistance. Cotton lab coats absorb amines, holding them against the skin. Impervious aprons prevent "wicking" burns.
Part 3: Operational Workflow
This protocol utilizes a "Zone of Control" approach to minimize contamination spread.
Phase 1: Pre-Operational Setup
Verify Engineering Controls: Confirm fume hood airflow is functional.
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid solution. This is your "neutralization station" for wiping down contaminated tools, not for skin.
Double-Glove Protocol: Don a laminate liner glove followed by a nitrile outer glove. This ensures dexterity while maintaining a chemical barrier.
Phase 2: Handling & Transfer
Weighing: Do not weigh the neat liquid/solid on an open bench. Use a tared vial inside the hood.
Viscosity Management: If the substance is viscous, avoid heating it significantly to lower viscosity, as this increases vapor pressure and inhalation risk. Use a positive-displacement pipette or a wide-bore syringe.
Tool Decontamination: Immediately place spatulas or syringe needles into the neutralization station (acid bath) after use to quench the basic amine residues.
Phase 3: Waste & Decontamination[3]
Glassware: Rinse glassware with the dilute acid solution before removing it from the fume hood. This converts the volatile free base into a non-volatile, water-soluble salt.
Disposal: Collect as Basic Organic Waste . Do not mix with oxidizers (e.g., peroxides, nitric acid) as amines can form explosive N-oxides or nitrosamines.
Part 4: Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for handling and exposure response.
Caption: Operational logic flow for PPE selection and emergency response based on physical state and exposure type.
Flushing: Rinse with tepid water for a minimum of 15 minutes .
Contraindication:NEVER attempt to neutralize an amine burn on the skin with vinegar or acid. The heat of neutralization (exothermic reaction) will aggravate the chemical burn [4].
2. Eye Contact:
Speed is Critical: Amine bases penetrate the corneal stroma faster than acids. Immediate irrigation is the only way to prevent blindness.
Protocol: Flush for 15 minutes. Manually lift eyelids to ensure irrigation of the fornices (corners of the eye).
3. Spills:
Small Spills (<10 mL): Absorb with vermiculite or a commercial "Caustic/Base" spill kit.
Decontamination: Wipe the area with dilute acetic acid (5%) after the bulk material is removed to neutralize surface residues.